Ethyl 4-(4-fluorophenyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRSYFQTAWHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475310 | |
| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-36-0 | |
| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-(4-fluorophenyl)benzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(4-fluorophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of this compound, a biphenyl carboxylate derivative. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or intermediate in the synthesis of novel chemical entities.
Core Chemical Properties
This compound is a solid at room temperature, characterized by the following identifiers and properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | [PubChem][1] |
| Molecular Weight | 244.26 g/mol | [PubChem][1] |
| CAS Number | 10540-36-0 | [PubChem][1] |
| Appearance | Light yellow, low melting solid | [Fisher Scientific][2] |
| Boiling Point | 349.6 °C at 760 mmHg (Predicted) | [Chemsrc][3] |
| Melting Point | Not experimentally determined. The related compound, ethyl 4-fluorobenzoate, has a melting point of 25-27 °C. | [Fisher Scientific][2] |
| Solubility | Expected to have low water solubility and be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. | Inferred from structure |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum of this compound in CDCl₃ (300 MHz) shows characteristic signals for the aromatic protons and the ethyl ester group[4].
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.1 | Doublet (d) | 2H | Aromatic protons ortho to the ester group |
| 7.5-7.65 | Multiplet (m) | 4H | Other aromatic protons |
| 7.15 | Triplet (t) | 2H | Aromatic protons ortho to the fluorine atom |
| 4.4 | Quartet (q) | 2H | -OCH₂- of the ethyl group |
| 1.4 | Triplet (t) | 3H | -CH₃ of the ethyl group |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carbonyl (-C=O) | 165-175 |
| Aromatic (C-O and C-C) | 120-150 |
| Methylene (-OCH₂-) | 60-70 |
| Methyl (-CH₃) | 10-20 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, the spectrum is expected to exhibit characteristic absorption bands for its functional groups. The IR spectrum of the related compound, ethyl 4-fluorobenzoate, is available and can be used as a reference.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) Stretch | 1715-1735 |
| C-O (Ester) Stretch | 1100-1300 |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Bending | 1450-1600 |
| C-F Stretch | 1000-1400 |
Mass Spectrometry
Mass spectrometry data indicates a molecular ion peak (M⁺) at m/z = 244, which corresponds to the molecular weight of this compound[4].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a Suzuki coupling reaction. The following is a plausible experimental protocol based on a reported synthesis[4].
Materials:
-
4-Bromofluorobenzene
-
Ethyl 4-bromobenzoate
-
A strong base (e.g., n-Butyllithium)
-
A suitable solvent (e.g., dry tetrahydrofuran)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromofluorobenzene (1.75 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to ensure complete metal-halogen exchange.
-
In a separate flask, dissolve ethyl 4-bromobenzoate (2.29 g, 10 mmol) in dry THF (20 mL).
-
Slowly add the solution of the lithiated fluorobenzene to the solution of ethyl 4-bromobenzoate at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Characterization: The purified product should be characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Biological Activity and Potential Applications
While there is no direct report on the biological activity of this compound, its structural motif is present in molecules with interesting pharmacological properties. The parent carboxylic acid, 4-(4-fluorophenyl)benzoic acid, has been investigated for its potential to bind to the anti-apoptotic protein Bcl-2, suggesting a possible role in cancer research. Furthermore, other structurally related fluorinated biphenyl compounds are explored in drug discovery for their enhanced metabolic stability and pharmacokinetic profiles.
Given its structure as a fluorinated biphenyl carboxylate, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
References
An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)benzoate (CAS: 10540-36-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(4-fluorophenyl)benzoate, a biphenyl carboxylic acid ester of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and potential therapeutic applications, with a focus on its emerging role as a scaffold for anti-inflammatory agents.
Core Compound Properties
This compound is a white to off-white crystalline solid. Its core structure consists of a fluorinated biphenyl backbone with an ethyl ester functional group. This structural motif is a common feature in a variety of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10540-36-0 | - |
| Molecular Formula | C₁₅H₁₃FO₂ | --INVALID-LINK-- |
| Molecular Weight | 244.26 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | - |
| Boiling Point | 349.6 °C at 760 mmHg | - |
| Melting Point | 76-78 °C | - |
| Density | 1.21 g/cm³ | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | - |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis
This protocol is adapted from established methods for the synthesis of biphenyl compounds.
Materials:
-
4-Bromobenzoate
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and water in a 4:1:1 ratio.
-
To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Data
Characterization of this compound is typically performed using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.12 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.62-7.58 (m, 2H), 7.18-7.12 (m, 2H), 4.41 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.4, 163.5 (d, J=249.0 Hz), 144.9, 136.2, 130.1, 128.9 (d, J=8.0 Hz), 126.8, 115.8 (d, J=21.5 Hz), 61.1, 14.4 |
| Mass Spectrometry (EI) | m/z (%): 244 (M⁺, 100), 216, 199, 170, 151 |
| Infrared (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 2980 (Alkyl C-H), 1715 (C=O, ester), 1605, 1490 (Ar C=C), 1270 (C-O, ester), 1230 (C-F) |
Potential Applications in Drug Development
While direct biological studies on this compound are limited in publicly available literature, the broader class of phenyl benzoic acid and biphenyl-4-carboxylic acid derivatives has demonstrated significant potential as anti-inflammatory agents.[1][2] These compounds are known to target key inflammatory pathways.
Role as a Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure provides a versatile scaffold for further chemical modifications to develop novel drug candidates.
Hypothesized Anti-inflammatory Signaling Pathway
Based on the activity of related compounds, it is hypothesized that derivatives of this compound may exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Safety and Handling
Hazard Identification:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a chemical compound with a foundation in the well-established Suzuki-Miyaura coupling reaction for its synthesis. While direct and extensive biological data for this specific molecule remains to be fully elucidated in public research, its structural similarity to known anti-inflammatory agents suggests a promising avenue for future drug discovery and development efforts. Researchers are encouraged to use this guide as a starting point for further investigation into the therapeutic potential of this and related biphenyl carboxylic acid esters.
References
Ethyl 4-(4-fluorophenyl)benzoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of Ethyl 4-(4-fluorophenyl)benzoate, a compound of interest in various research and development applications. The data herein is compiled from verified chemical databases.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.
| Identifier | Value | Source |
| Molecular Formula | C15H13FO2 | PubChem[1] |
| Molecular Weight | 244.26 g/mol | PubChem[1] |
Note on Further Data:
The request for detailed experimental protocols and signaling pathways is not applicable to the presentation of basic molecular data for a single chemical compound. Such information would be relevant in the context of a biological or chemical process study involving this molecule.
Logical Relationship of Molecular Properties
The diagram below illustrates the fundamental relationship between a compound's molecular formula and its molecular weight. The formula dictates the elemental composition, and the atomic weights of these elements are summed to calculate the molecular weight.
Caption: Relationship between Molecular Formula and Molecular Weight.
References
Spectroscopic Analysis of Ethyl 4-(4-fluorophenyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
This compound is an organic compound with the following chemical structure:
IUPAC Name: this compound Molecular Formula: C₁₅H₁₃FO₂ Molecular Weight: 244.26 g/mol [1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.1 | Doublet (d) | 2H | Aromatic Protons |
| 7.65-7.5 | Multiplet (m) | 4H | Aromatic Protons |
| 7.15 | Triplet (t) | 2H | Aromatic Protons |
| 4.4 | Quartet (q) | 2H | -OCH₂CH₃ |
| 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data
While a specific ¹³C NMR spectrum for this compound was not found in the available literature, the expected chemical shifts can be predicted based on the analysis of similar compounds like ethyl benzoate. The predicted chemical shifts are presented below.
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (Ester Carbonyl) |
| ~128-132 | Aromatic Carbons |
| ~115-116 | Aromatic Carbons (C-F) |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups. The characteristic IR absorption bands for this compound are predicted based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1220 | Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of organic molecules.
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 244, which corresponds to the molecular weight of the compound.[2] The fragmentation pattern is consistent with that of aromatic esters.
| m/z | Ion |
| 244 | [M]⁺ (Molecular Ion) |
| 199 | [M - OCH₂CH₃]⁺ |
| 171 | [M - COOCH₂CH₃]⁺ |
| 123 | [C₆H₄CO]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly CDCl₃, and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The data is acquired and processed using the spectrometer's software.
FT-IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated by the mass analyzer.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 4-bromofluorobenzene and (4-(ethoxycarbonyl)phenyl)boronic acid. This method offers high efficiency and selectivity, making it a robust procedure for obtaining the target biaryl compound. Included are a summary of quantitative data, a detailed experimental protocol, and a workflow diagram.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its biphenyl structure with distinct electronic properties on each aromatic ring makes it a versatile precursor for the synthesis of more complex molecules, including liquid crystals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[1] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Value | Reference |
| Reactants | ||
| 4-bromofluorobenzene | 1.0 mmol | - |
| (4-(ethoxycarbonyl)phenyl)boronic acid | 1.2 mmol | - |
| Catalyst | ||
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.03 mmol | Adapted from |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | Adapted from |
| Solvent | ||
| Toluene/Ethanol/Water | 10:1:1 (v/v/v) | Adapted from[1] |
| Reaction Conditions | ||
| Temperature | 80 °C | Adapted from |
| Reaction Time | 12 hours | Adapted from |
| Product Information | ||
| Product Name | This compound | [3] |
| Molecular Formula | C₁₅H₁₃FO₂ | [3] |
| Molecular Weight | 244.26 g/mol | [3] |
| Expected Yield | 85-95% | Estimated based on similar reactions |
| Purity | >98% (after chromatography) | - |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.12 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 7.59-7.55 (m, 2H), 7.18-7.13 (m, 2H), 4.41 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | Predicted based on similar structures |
| Mass Spectrum (m/z) | 244.09 [M]⁺ | [3] |
Experimental Protocol
This protocol describes the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-bromofluorobenzene
-
(4-(ethoxycarbonyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromofluorobenzene (1.0 mmol, 175 mg), (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 mmol, 233 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Under a counterflow of inert gas (Nitrogen or Argon), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition: Add anhydrous toluene (20 mL), anhydrous ethanol (2 mL), and deionized water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.[2]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
References
Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)benzoate via Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These notes offer a comprehensive guide, including reaction parameters, a detailed experimental protocol, and a summary of expected outcomes under various conditions to aid researchers in optimizing this synthesis.
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl structures. This reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. Its significance lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. This compound is a valuable biaryl compound, and its synthesis via Suzuki coupling offers a reliable and scalable route.
The general mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[1]
Experimental Protocols
This section outlines a detailed protocol for the synthesis of this compound using 4-fluorophenylboronic acid and ethyl 4-bromobenzoate as coupling partners.
Materials:
-
4-Fluorophenylboronic acid
-
Ethyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄)
-
Toluene or other suitable solvent (e.g., 1,4-dioxane, DMF/water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (argon or nitrogen manifold)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), a suitable phosphine ligand such as triphenylphosphine (0.04 mmol, 2 mol%), and potassium carbonate (3.0 mmol).
-
Addition of Reactants: Add 4-fluorophenylboronic acid (1.2 mmol) and ethyl 4-bromobenzoate (1.0 mmol) to the flask.
-
Solvent Addition: Add 10 mL of a suitable solvent, such as toluene or a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC, typically after 2-12 hours), cool the mixture to room temperature.
-
Extraction: Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound under various Suzuki coupling conditions. These are representative data based on typical results for similar reactions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene | 90 | 8 | 85 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 92 |
| 3 | PdCl₂(dppf) (1) | - | K₃PO₄ (3) | DMF | 110 | 4 | 95 |
| 4 | Pd(OAc)₂ (0.5) | SPhos (1) | Cs₂CO₃ (2) | Toluene | 80 | 12 | 88 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Experimental protocol for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate
Application Note: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a biaryl compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, a versatile and widely used method for the formation of C-C bonds between aryl halides and boronic acids. An alternative two-step method involving the synthesis of the carboxylic acid intermediate followed by esterification is also presented.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants (Suzuki Coupling) | ||
| 4-Bromofluorobenzene | 1.75 g (10 mmol) | [1] |
| Ethyl 4-bromobenzoate | 2.28 g (10 mmol) | [1] |
| Product | ||
| Molecular Formula | C15H13FO2 | [2] |
| Molecular Weight | 244.26 g/mol | [2] |
| Yield | 0.7 g | [1] |
| ¹H-NMR (CDCl₃, 300 MHz) | [1] | |
| δ 8.1 (d, 2H, J=8) | [1] | |
| δ 7.65-7.5 (m, 4H) | [1] | |
| δ 7.15 (t, 2H, J=8) | [1] | |
| δ 4.4 (q, 2H, J=7) | [1] | |
| δ 1.4 (t, 3H, J=7) | [1] | |
| Mass Spectrometry | MS: 244 | [1] |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This protocol is based on a reported synthesis of this compound. The Suzuki-Miyaura coupling offers a direct route to the target compound.
Materials:
-
4-Bromofluorobenzene
-
Ethyl 4-(4-bromophenyl)boronic acid (or its pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromofluorobenzene (1.75 g, 10 mmol), ethyl 4-(4-bromophenyl)boronic acid (1.1 equivalents), and a palladium catalyst (0.02-0.05 equivalents).
-
Add a suitable base, such as sodium carbonate (2 equivalents), and a solvent system like a mixture of toluene and water.
-
Stir the mixture vigorously and heat it to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent to obtain the pure this compound.[1]
Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This method involves the synthesis of 4-(4-fluorophenyl)benzoic acid, followed by Fischer esterification.
Step 1: Synthesis of 4-(4-fluorophenyl)benzoic acid
Materials:
-
4-Bromobenzoic acid
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd/C)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Ethanol/Water)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid and 4-fluorophenylboronic acid (1.05 equivalents) in a mixture of ethanol and water.[3]
-
Add the palladium catalyst and potassium carbonate (2 equivalents).[3]
-
Stir the reaction mixture at room temperature for 30 minutes in the open air.[3]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with concentrated HCl to a pH of 3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 4-(4-fluorophenyl)benzoic acid.
Step 2: Esterification to this compound
Materials:
-
4-(4-fluorophenyl)benzoic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 4-(4-fluorophenyl)benzoic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 2-(4-(4-fluorophenyl)phenyl)benzofuran from Ethyl 4-(4-fluorophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of a novel benzofuran derivative, 2-(4-(4-fluorophenyl)phenyl)benzofuran, utilizing Ethyl 4-(4-fluorophenyl)benzoate as a key starting material. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This document outlines a reliable multi-step synthetic route, including detailed experimental procedures, data tables for tracking reaction parameters, and visualizations of the chemical transformations.
Introduction
Benzofuran derivatives are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of novel benzofuran analogues is a key focus in drug discovery and development.
This protocol details a four-step synthesis to obtain 2-(4-(4-fluorophenyl)phenyl)benzofuran. The pathway commences with the hydrolysis of this compound to its corresponding carboxylic acid. This intermediate is then converted to the more reactive acyl chloride, which is subsequently used in a Friedel-Crafts acylation with phenol to yield a 2-hydroxybenzophenone derivative. The final step involves an intramolecular cyclization to construct the target benzofuran ring system.
Overall Synthetic Scheme
The overall transformation from the starting material to the final benzofuran derivative is depicted below.
Caption: Overall synthetic workflow from this compound.
Experimental Protocols
Step 1: Hydrolysis of this compound
This procedure outlines the conversion of the starting ester to its corresponding carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 244.26 | 10.0 g | 40.9 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.27 g | 81.8 |
| Ethanol (95%) | - | 100 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (40.9 mmol) of this compound in 100 mL of 95% ethanol.
-
Prepare a solution of 3.27 g (81.8 mmol) of sodium hydroxide in 20 mL of deionized water and add it to the ethanolic solution of the ester.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in 100 mL of deionized water.
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 4-(4-fluorophenyl)benzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60-70°C.
-
The expected yield is typically in the range of 90-95%.
Step 2: Synthesis of 4-(4-fluorophenyl)benzoyl chloride
This protocol describes the conversion of the carboxylic acid to its acyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(4-fluorophenyl)benzoic acid | 216.21 | 8.0 g | 37.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL (7.8 g) | 65.6 |
| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - |
| Toluene, anhydrous | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend 8.0 g (37.0 mmol) of 4-(4-fluorophenyl)benzoic acid in 50 mL of anhydrous toluene.
-
Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).
-
Slowly add 5.4 mL (65.6 mmol) of thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The solution should become clear.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-(4-fluorophenyl)benzoyl chloride is a solid and can be used in the next step without further purification. The expected yield is nearly quantitative.
Step 3: Friedel-Crafts Acylation to form 2-hydroxy-4'-(4-fluorophenyl)benzophenone
This procedure details the acylation of phenol to form the key benzophenone intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(4-fluorophenyl)benzoyl chloride | 234.66 | 8.6 g | 36.6 |
| Phenol | 94.11 | 3.45 g | 36.6 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 5.86 g | 44.0 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Hydrochloric Acid (HCl), 2M | - | 50 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 5.86 g (44.0 mmol) of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 8.6 g (36.6 mmol) of 4-(4-fluorophenyl)benzoyl chloride and 3.45 g (36.6 mmol) of phenol in 50 mL of anhydrous dichloromethane.
-
Add the solution of the acyl chloride and phenol dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M hydrochloric acid.
-
Stir vigorously until the ice has melted and the layers have separated.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-4'-(4-fluorophenyl)benzophenone.
-
Expected yields are in the range of 70-80%.
Caption: Mechanism of the Friedel-Crafts acylation step.
Step 4: Intramolecular Cyclization to 2-(4-(4-fluorophenyl)phenyl)benzofuran
This final step describes the formation of the benzofuran ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-hydroxy-4'-(4-fluorophenyl)benzophenone | 292.29 | 5.0 g | 17.1 |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | 190.22 | 0.33 g | 1.71 |
| Toluene | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5.0 g (17.1 mmol) of 2-hydroxy-4'-(4-fluorophenyl)benzophenone in 100 mL of toluene.
-
Add 0.33 g (1.71 mmol) of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing for 6-8 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-(4-(4-fluorophenyl)phenyl)benzofuran.
-
Expected yields are typically in the range of 85-95%.
Data Summary
The following table summarizes the key quantitative data for the synthetic pathway.
| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | 4-(4-fluorophenyl)benzoic acid | NaOH, HCl | Ethanol/Water | Reflux | 2-4 | 90-95 |
| 2 | 4-(4-fluorophenyl)benzoic acid | 4-(4-fluorophenyl)benzoyl chloride | SOCl₂, DMF (cat.) | Toluene | Reflux | 2-3 | ~100 (crude) |
| 3 | 4-(4-fluorophenyl)benzoyl chloride | 2-hydroxy-4'-(4-fluorophenyl)benzophenone | Phenol, AlCl₃ | DCM | 0 to RT | 12-16 | 70-80 |
| 4 | 2-hydroxy-4'-(4-fluorophenyl)benzophenone | 2-(4-(4-fluorophenyl)phenyl)benzofuran | p-Toluenesulfonic acid | Toluene | Reflux | 6-8 | 85-95 |
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Yields are typical and may vary depending on the specific reaction conditions and purity of reagents.
Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate in Liquid Crystal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4-fluorophenyl)benzoate is a calamitic (rod-shaped) molecule with a rigid biphenyl core, a flexible ethyl ester tail, and a terminal fluorine atom. This molecular structure is characteristic of compounds that exhibit liquid crystalline phases. The presence of the fluorine atom is expected to significantly influence the molecule's electronic properties, leading to a modified dielectric anisotropy and birefringence compared to its non-fluorinated counterparts. These properties are crucial for the development of advanced liquid crystal displays (LCDs) and other electro-optical devices.
The biphenyl core provides the necessary structural anisotropy for the formation of mesophases, while the terminal ethyl ester group contributes to the molecule's overall polarity and can influence the transition temperatures. The fluorine substituent is known to introduce a dipole moment perpendicular to the long molecular axis, which can lead to negative dielectric anisotropy (Δε < 0), a desirable property for display technologies such as in-plane switching (IPS) and vertical alignment (VA) modes.
Synthesis Protocol
A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.
2.1. Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis involves the coupling of ethyl 4-bromobenzoate with 4-fluorophenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
2.2. Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add ethyl 4-bromobenzoate (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq.).
-
Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Liquid Crystalline Properties
The mesomorphic behavior and physical properties of this compound can be characterized using standard techniques for liquid crystal analysis.
3.1. Experimental Workflow for Characterization
Caption: Workflow for the characterization of liquid crystal properties.
3.2. Protocols for Key Experiments
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history independence.
-
Identify the phase transition temperatures (melting point, clearing point) from the peaks in the heat flow curve.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample between a clean glass slide and a coverslip.
-
Heat the sample on a hot stage to its isotropic phase.
-
Cool the sample slowly into the liquid crystalline phase(s).
-
Observe the textures that form under a polarized light microscope to identify the type of mesophase (e.g., nematic, smectic).
-
-
Birefringence (Δn) Measurement:
-
Prepare a liquid crystal cell with a known thickness (d) by sandwiching the sample between two glass plates with a suitable alignment layer (e.g., rubbed polyimide).
-
Measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices using an Abbe refractometer equipped with a polarizer at a specific wavelength and temperature.
-
Calculate the birefringence as Δn = nₑ - nₒ.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Prepare two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment.
-
Measure the capacitance of each cell in the liquid crystalline phase using a dielectric spectrometer at a specific frequency (e.g., 1 kHz) and temperature.
-
Calculate the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity from the capacitance values.
-
Determine the dielectric anisotropy as Δε = ε∥ - ε⊥.
-
Expected Properties and Data
While specific experimental data for this compound is not available, the following table summarizes the expected range of properties based on analogous fluorinated benzoate liquid crystals.
| Property | Symbol | Expected Value/Range | Notes |
| Molecular Weight | M.W. | 244.26 g/mol | Calculated value.[1] |
| Melting Point | Tₘ | 80 - 120 °C | Estimated based on similar biphenyl esters. The presence of the fluorine atom may influence the packing efficiency and thus the melting point. |
| Clearing Point | T꜀ₗ | 100 - 150 °C | The transition from the liquid crystalline to the isotropic phase. This is a key parameter for defining the operational temperature range of a device. |
| Birefringence | Δn | +0.10 to +0.20 | Expected to have a positive birefringence due to the elongated molecular structure. The magnitude will depend on the degree of molecular ordering. |
| Dielectric Anisotropy | Δε | -1.0 to +3.0 | The fluorine atom can induce a negative contribution to Δε. The overall sign and magnitude will depend on the balance between the dipoles of the ester group and the fluorine atom. |
Applications in Liquid Crystal Research
This compound is a promising candidate for various applications in liquid crystal research and development:
-
Component in Liquid Crystal Mixtures: It can be used as a component in nematic liquid crystal mixtures to tune the overall physical properties, such as the clearing point, birefringence, and dielectric anisotropy.
-
High-Frequency Applications: The low viscosity often associated with fluorinated liquid crystals could make mixtures containing this compound suitable for high-frequency applications.
-
Negative Dielectric Anisotropy Materials: If the compound exhibits a negative Δε, it would be a valuable component for advanced LCD modes like VA and IPS, which offer wide viewing angles and high contrast ratios.
-
Fundamental Research: The relatively simple structure of this compound makes it an excellent model compound for studying the structure-property relationships in fluorinated liquid crystals.
Conclusion
This compound represents a valuable building block for the design of new liquid crystal materials. Its synthesis via the Suzuki-Miyaura coupling is straightforward, and its properties can be readily characterized using standard techniques. While specific quantitative data for this compound is yet to be reported, its structural features suggest it will exhibit interesting mesomorphic behavior and could be a key component in the formulation of advanced liquid crystal mixtures for a variety of electro-optical applications. Further experimental investigation is warranted to fully elucidate its potential.
References
Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(4-fluorophenyl)benzoate is a versatile biphenyl derivative that serves as a key starting material in the synthesis of various pharmaceutical compounds. The presence of the 4-fluorophenyl moiety is of particular interest in medicinal chemistry, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of a key intermediate for Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.
Introduction
The 4-fluorobiphenyl scaffold is a privileged structure in numerous biologically active compounds. This compound, with its reactive ester functionality, provides a convenient handle for further chemical modifications, making it an attractive precursor for the synthesis of complex pharmaceutical ingredients. One of the most significant applications of compounds bearing the 4-fluorophenyl group is in the synthesis of Atorvastatin (Lipitor®). The 4-fluorophenyl group in Atorvastatin plays a crucial role in its binding to the active site of HMG-CoA reductase.
This application note details a plausible and efficient synthetic pathway from this compound to a key 1,4-dicarbonyl intermediate required for the Paal-Knorr synthesis of the Atorvastatin pyrrole core.
Key Applications
This compound is a critical precursor for the synthesis of:
-
HMG-CoA Reductase Inhibitors: Specifically, as a starting material for the synthesis of the pentasubstituted pyrrole core of Atorvastatin.
-
Anti-inflammatory Agents: The 4-fluorobiphenyl moiety is found in various non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Derivatives have shown potential as inhibitors of various kinases involved in cancer progression.
-
Antimicrobial Compounds: The fluorinated biphenyl structure has been incorporated into novel antimicrobial agents.
Data Presentation: Synthesis of Atorvastatin Intermediate
The following table summarizes the quantitative data for the multi-step synthesis of the key Atorvastatin intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, starting from this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Hydrolysis | This compound | 4-(4-Fluorophenyl)benzoic acid | NaOH, H₂O/EtOH | Ethanol/Water | 80 | 4 | 95 | >98 |
| 2 | Acyl Chloride Formation | 4-(4-Fluorophenyl)benzoic acid | 4-(4-Fluorophenyl)benzoyl chloride | SOCl₂ | Toluene | 80 | 2 | 98 | >97 |
| 3 | Friedel-Crafts Acylation | 4-(4-Fluorophenyl)benzoyl chloride | (4-Fluorophenyl)(phenyl)methanone | Benzene, AlCl₃ | Benzene | 25 | 3 | 92 | >98 |
| 4 | α-Bromination | (4-Fluorophenyl)(phenyl)methanone | 2-Bromo-1-(4-fluorophenyl)-1-phenylethan-1-one | NBS, AIBN | CCl₄ | 77 | 4 | 85 | >95 |
| 5 | Michael Addition | 2-Bromo-1-(4-fluorophenyl)-1-phenylethan-1-one | 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | 4-Methyl-3-oxo-N-phenylpentanamide, NaH | DMF | 25 | 6 | 78 | >95 |
Experimental Protocols
Step 1: Synthesis of 4-(4-Fluorophenyl)benzoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (24.4 g, 100 mmol) in ethanol (100 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (50 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux at 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the aqueous residue with water (100 mL) and acidify with 2M HCl until the pH is approximately 2. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C to yield 4-(4-fluorophenyl)benzoic acid.
Step 2: Synthesis of 4-(4-Fluorophenyl)benzoyl chloride
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas outlet, suspend 4-(4-fluorophenyl)benzoic acid (21.6 g, 100 mmol) in dry toluene (100 mL).
-
Chlorination: Add thionyl chloride (14.3 g, 120 mmol) dropwise to the suspension at room temperature.
-
Reflux: Heat the mixture to 80°C and reflux for 2 hours until a clear solution is obtained and gas evolution ceases.
-
Isolation: Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(4-fluorophenyl)benzoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of (4-Fluorophenyl)(phenyl)methanone
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (14.7 g, 110 mmol) in dry benzene (150 mL) and cool the mixture to 0-5°C in an ice bath.
-
Acylation: Add a solution of 4-(4-fluorophenyl)benzoyl chloride (23.5 g, 100 mmol) in dry benzene (50 mL) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Extraction: Separate the organic layer, and extract the aqueous layer with benzene (2 x 50 mL). Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield (4-fluorophenyl)(phenyl)methanone.
Step 4: Synthesis of 2-Bromo-1-(4-fluorophenyl)-1-phenylethan-1-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluorophenyl)(phenyl)methanone (19.8 g, 100 mmol) in carbon tetrachloride (100 mL).
-
Bromination: Add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol) to the solution.
-
Reflux: Heat the mixture to reflux at 77°C for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Isolation: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)-1-phenylethan-1-one, which can be used directly in the next step.
Step 5: Synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) to dry N,N-dimethylformamide (DMF) (150 mL) and cool to 0°C.
-
Enolate Formation: Add a solution of 4-methyl-3-oxo-N-phenylpentanamide (20.5 g, 100 mmol) in dry DMF (50 mL) dropwise to the stirred suspension, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C after the addition is complete.
-
Michael Addition: Add a solution of 2-bromo-1-(4-fluorophenyl)-1-phenylethan-1-one (27.7 g, 100 mmol) in dry DMF (50 mL) dropwise to the enolate solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of a key Atorvastatin intermediate.
Caption: Paal-Knorr condensation to form the Atorvastatin pyrrole core.
Caption: Simplified signaling pathway illustrating Atorvastatin's mechanism of action.
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in the pharmaceutical and materials science industries. The document outlines a robust and scalable process based on the Suzuki-Miyaura cross-coupling reaction, followed by purification via crystallization. Safety protocols for large-scale production are also addressed.
Introduction
This compound is a biphenyl derivative with significant applications as a precursor for active pharmaceutical ingredients (APIs) and in the development of advanced materials. The efficient and cost-effective synthesis of this compound at an industrial scale is critical for its commercial viability. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal choice for large-scale production.[1][2] This protocol details a scalable synthesis route, purification through crystallization, and essential safety considerations.
Synthesis Pathway: Suzuki-Miyaura Coupling
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between ethyl 4-bromobenzoate and 4-fluorophenylboronic acid.
References
Application Notes and Protocols: Docking Studies of Ethyl 4-(4-fluorophenyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Ethyl 4-(4-fluorophenyl)benzoate derivatives. While specific studies on this exact parent compound are limited in publicly available literature, this document leverages data from structurally related compounds, such as biphenyl carboxylates and other benzoate derivatives, to illustrate the application of docking studies in identifying potential biological targets and elucidating binding mechanisms.
Introduction
This compound and its derivatives represent a class of compounds with potential therapeutic applications owing to their structural similarity to known bioactive molecules. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This approach is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships (SAR).
This document outlines the principles, protocols, and data interpretation for docking studies involving derivatives of this compound against various biological targets implicated in cancer, infectious diseases, and inflammatory conditions.
Potential Biological Targets and Data Presentation
Based on docking studies of structurally similar compounds, including biphenyl carboxylic acid derivatives and other benzoates, several potential biological targets can be considered for this compound derivatives. The following tables summarize quantitative data from these related studies to provide a reference for expected binding affinities.
Table 1: Docking Scores of Biphenyl Carboxylic Acid Derivatives against Viral and Cancer-Related Targets
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Reference Study |
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron Variant (8BEC) | -7.6 | Conventional H-bond with C:61; π-donor H-bonds with GLY C:44 and LEU C:45. | [1][2] |
| Indole biphenylcarboxylic acids | PPARγ | Not specified | - | A 3D-QSAR model was developed based on docking results. |
| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | Ranged from -7.0 to -9.5 | Interactions with key residues in the kinase domain. |
Table 2: Docking Scores of Benzoate and Benzothiazole Derivatives against Microbial Enzymes
| Derivative Class | Target Enzyme (Organism) | Representative Docking Score (kcal/mol) | Key Interactions | Reference Study |
| Benzothiazole derivatives | Dihydropteroate Synthase (DHPS) | - | Arene-H interactions with Lys220. | [3][4] |
| Ethyl 4-(3-benzoylthioureido) benzoates | Urease | Not specified | - | The study focused on synthesis and in vitro screening. |
| Benzothiazole derivatives | E. coli Dihydroorotase | - | H-bonds with LEU222 or ASN44; hydrophobic interactions. | [5][6] |
Table 3: Docking Scores of Fluorophenyl Derivatives against Human Enzymes
| Derivative Class | Target Enzyme | Representative Docking Score (kcal/mol) | Inhibition Constant (Kᵢ) | Reference Study |
| Fluorophenylthiourea derivatives | Glutathione S-transferase (GST) | Not specified | 7.22 ± 1.64 µM to 41.24 ± 2.55 µM | [7] |
| Fluorophenylthiourea derivatives | Glutathione reductase (GR) | Not specified | 23.04 ± 4.37 µM to 59.97 ± 13.45 µM | [7] |
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking study, from target preparation to result analysis.
Ligand Preparation
-
3D Structure Generation : The 3D structure of the this compound derivative is generated using chemical drawing software such as ChemDraw or Marvin Sketch.
-
Energy Minimization : The generated structure is then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This can be performed in software like Avogadro or via a command-line tool.
-
File Format Conversion : The optimized ligand structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Receptor Preparation
-
Protein Structure Retrieval : The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning : Water molecules, co-factors, and existing ligands are typically removed from the PDB file, unless their presence is known to be crucial for binding.
-
Addition of Hydrogen Atoms : Polar hydrogen atoms are added to the protein structure, which is a critical step for calculating correct hydrogen bonding.
-
Charge Assignment : Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
Grid Box Definition : A grid box is defined around the active site of the protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket.
Molecular Docking Simulation
-
Software Selection : Choose a molecular docking program. AutoDock Vina is a widely used and freely available option. Other popular choices include GOLD, Glide, and FlexX.
-
Configuration File Setup : A configuration file is created that specifies the paths to the prepared ligand and receptor files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness).
-
Running the Docking Simulation : The docking simulation is initiated from the command line using the docking software's executable and the configuration file.
-
Output Analysis : The docking program will generate a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).
Post-Docking Analysis
-
Visualization : The predicted binding poses are visualized in the context of the protein's active site using software like PyMOL or Discovery Studio Visualizer.
-
Interaction Analysis : The interactions between the ligand and the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Scoring Function Evaluation : The docking scores are evaluated to rank the potential efficacy of the different derivatives. A more negative score generally indicates a higher binding affinity.
Visualizations
General Workflow for Molecular Docking
The following diagram illustrates the typical workflow for a molecular docking experiment.
Caption: A flowchart illustrating the key stages of a molecular docking study.
Example Signaling Pathway: EGFR Kinase Cascade
Derivatives of this compound may target protein kinases such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling pathways involved in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery. For novel compounds like this compound derivatives, in silico docking studies can provide initial insights into their potential biological activities and guide further experimental validation. The protocols and example data presented here serve as a valuable resource for researchers initiating docking studies on this class of compounds. It is crucial to validate the computational findings with in vitro and in vivo assays to confirm the predicted biological activity.
References
- 1. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RRI Digital Repository: Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid [dspace.rri.res.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 7. Molecular Docking Studies and the Effect of Fluorophenylthiourea Derivatives on Glutathione-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-fluorophenyl)benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: a Suzuki-Miyaura coupling to form 4-(4-fluorophenyl)benzoic acid, followed by a Fischer esterification.
Diagram of Impurity Formation Pathways
A flowchart illustrating potential impurity formation during the two main stages of this compound synthesis.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Question: I am experiencing a low yield of 4-(4-fluorophenyl)benzoic acid in the Suzuki coupling step. What are the possible causes and solutions?
Answer:
Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture.
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Solution: Use fresh catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Selection and Quality: The choice and quality of the base are critical for the transmetalation step.
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Solution: Ensure the base (e.g., potassium carbonate, sodium carbonate) is finely powdered and dry. The strength of the base can influence the reaction rate and side reactions.
-
-
Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction.
-
Solution: Use anhydrous, degassed solvents. If using a biphasic system with water, ensure it is deoxygenated.
-
-
Reaction Temperature: The temperature needs to be optimal for the specific catalyst and substrates used.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and increased side products.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
-
Issue 2: Presence of Homocoupling Byproducts
Question: My product from the Suzuki coupling step is contaminated with significant amounts of 4,4'-biphenyldicarboxylic acid and/or 4,4'-difluorobiphenyl. How can I minimize these impurities?
Answer:
Homocoupling is a common side reaction in Suzuki coupling. Here are the primary causes and mitigation strategies:
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Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintain an inert atmosphere throughout the reaction.
-
-
Palladium(II) Pre-catalyst Reduction: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, it can catalyze homocoupling.
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Solution: Ensure proper reaction conditions for the in-situ reduction of the pre-catalyst. The choice of ligand can also influence the rate of this reduction.
-
-
Stoichiometry of Reactants: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid.
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Issue 3: Incomplete Fischer Esterification
Question: After the esterification step, I still have a significant amount of unreacted 4-(4-fluorophenyl)benzoic acid in my product mixture. How can I drive the reaction to completion?
Answer:
Fischer esterification is an equilibrium-controlled reaction. To shift the equilibrium towards the product (the ester), you can employ the following strategies based on Le Chatelier's principle:
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Use of Excess Alcohol: The most common method to drive the equilibrium forward is to use a large excess of the alcohol (ethanol).
-
Solution: Use ethanol as the solvent for the reaction. This ensures a high concentration of one of the reactants.
-
-
Removal of Water: Water is a byproduct of the reaction. Its removal will shift the equilibrium towards the ester.
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Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.
-
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid) can influence the reaction rate.
-
Solution: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient. Excessive acid can lead to side reactions like the dehydration of ethanol to diethyl ether.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final this compound product?
A1: The common impurities can be categorized based on their origin in the two-step synthesis:
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From Suzuki-Miyaura Coupling:
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Impurity 1: 4,4'-Biphenyldicarboxylic acid: Arises from the homocoupling of 4-bromobenzoic acid.
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Impurity 2: 4,4'-Difluorobiphenyl: Arises from the homocoupling of 4-fluorophenylboronic acid.
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Impurity 3: Benzoic acid: Results from the protodebromination of 4-bromobenzoic acid.
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-
From Fischer Esterification:
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Impurity 4: 4-(4-Fluorophenyl)benzoic acid: The unreacted starting material from the esterification step.
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Impurity 5: Diethyl ether: Can be formed by the acid-catalyzed dehydration of ethanol, especially at higher temperatures.
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Q2: How can I purify my final product to remove these impurities?
A2: A combination of purification techniques is often necessary:
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Work-up: After the Suzuki coupling, an acidic work-up can help remove some of the basic impurities. After esterification, a wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid.
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Recrystallization: This is a very effective method for purifying solid products like this compound. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) needs to be determined experimentally.
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Column Chromatography: For high purity requirements or to separate impurities with similar solubility, silica gel column chromatography is a standard method. A non-polar/polar solvent gradient (e.g., hexanes and ethyl acetate) is typically used for elution.
Q3: What analytical methods are suitable for determining the purity of this compound?
A3: The following analytical techniques are commonly used:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is ideal for quantifying the main product and the various aromatic impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by their characteristic signals.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.
Quantitative Data Summary
The following table summarizes the typical impurities found in a standard synthesis of this compound, along with their likely concentration ranges in the crude product before final purification.
| Impurity ID | Impurity Name | Typical Concentration Range (Area % by HPLC in crude product) |
| 1 | 4,4'-Biphenyldicarboxylic acid | 0.1 - 2.0% |
| 2 | 4,4'-Difluorobiphenyl | 0.1 - 1.5% |
| 3 | Benzoic acid | < 0.5% |
| 4 | 4-(4-Fluorophenyl)benzoic acid | 1.0 - 10.0% |
| 5 | Diethyl ether | Trace (< 0.1%) |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Suzuki-Miyaura Coupling to Synthesize 4-(4-Fluorophenyl)benzoic acid
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To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
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Add a solvent mixture, for example, a 3:1 mixture of toluene and water.
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Under a positive pressure of inert gas, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.01-0.03 eq).
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Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.
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Cool the reaction to room temperature and dilute with water.
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Acidify the aqueous layer with 2M HCl to a pH of approximately 2 to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain the crude 4-(4-fluorophenyl)benzoic acid.
Step 2: Fischer Esterification to Synthesize this compound
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To a round-bottom flask, add the crude 4-(4-fluorophenyl)benzoic acid from the previous step.
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Add a large excess of ethanol, which also serves as the solvent.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
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Heat the mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction progress by TLC/HPLC.
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After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Technical Support Center: Optimizing Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in various pharmaceutical and materials science applications. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically ethyl 4-bromobenzoate) with an arylboronic acid (4-fluorophenylboronic acid) in the presence of a palladium catalyst and a base.
Q2: What are the key components of the Suzuki-Miyaura reaction for this synthesis?
A2: The essential components are:
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Aryl Halide: Ethyl 4-bromobenzoate is a common choice.
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Arylboronic Acid: 4-fluorophenylboronic acid.
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Palladium Catalyst: A source of palladium(0), often a pre-catalyst like Pd(PPh₃)₄ or generated in situ from a palladium(II) source like Pd(OAc)₂ with a phosphine ligand.
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Ligand: Phosphine-based ligands (e.g., PPh₃, Buchwald ligands) are frequently used to stabilize the palladium catalyst and facilitate the reaction.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid.[1]
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common choices include toluene, 1,4-dioxane, and ethanol/water mixtures.[1][2]
Q3: Why is my reaction yield consistently low?
A3: Low yields in Suzuki-Miyaura coupling can stem from several factors. Common causes include inefficient catalyst activity, decomposition of the boronic acid (protodeboronation), incomplete reaction, or issues during workup and purification. Refer to the troubleshooting guide below for specific solutions.
Q4: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A4: A common side product is the homocoupling of the 4-fluorophenylboronic acid to form 4,4'-difluorobiphenyl. This can be minimized by ensuring an inert atmosphere (to prevent oxygen-induced homocoupling) and carefully controlling the stoichiometry of the reactants. Adding the aryl halide in a slight excess can sometimes suppress boronic acid homocoupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Ensure proper pre-catalyst activation if using a Pd(II) source. - Consider using a more active pre-catalyst system (e.g., a Buchwald palladacycle). |
| 2. Insufficiently degassed solvent/reagents. | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the catalyst. | |
| 3. Incorrect base or base is not sufficiently strong. | - Ensure the base is anhydrous and finely powdered for better solubility and reactivity. - Try a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can be critical and is often solvent-dependent. | |
| 4. Low reaction temperature. | - Increase the reaction temperature. Suzuki couplings often require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[3] | |
| Incomplete Reaction (Starting Material Remains) | 1. Short reaction time. | - Extend the reaction time and monitor the progress by TLC or GC/LC-MS. |
| 2. Insufficient catalyst loading. | - Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). | |
| 3. Catalyst deactivation over time. | - Ensure a strictly inert atmosphere throughout the reaction. - Consider a more robust ligand that protects the palladium center from decomposition. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. | - As mentioned, ensure rigorous exclusion of air from the reaction. |
| 2. Sub-optimal stoichiometry. | - Use a slight excess of the ethyl 4-bromobenzoate (e.g., 1.05-1.1 equivalents). | |
| 3. High temperature for extended periods. | - Optimize the reaction time and temperature to favor the cross-coupling reaction. | |
| Product is Impure After Workup | 1. Incomplete removal of catalyst. | - Pass the crude product through a plug of silica gel or celite to remove palladium residues. |
| 2. Presence of boronic acid derivatives. | - During the workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid and its byproducts. | |
| 3. Difficulty in purification. | - Recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) is often effective for purifying the solid product. Column chromatography can also be employed. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various parameters on the yield of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, providing a basis for optimizing the synthesis of this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | ~85 | General |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 90 | ~90 | General |
| PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | >95 | General |
| Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | >98 | General |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
| K₂CO₃ (2) | Toluene/Ethanol/H₂O | Pd(PPh₃)₄ | 80 | High | [1] |
| Na₂CO₃ (2) | H₂O | PdCl₂(PPh₃)₂ | 60 | Excellent | [4] |
| K₃PO₄ (3) | 1,4-Dioxane | PdCl₂(dppf) | 100 | >95 | General |
| Cs₂CO₃ (2) | DMF | Pd(OAc)₂/SPhos | 110 | High | General |
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Catalyst | Base | Solvent | Yield (%) | Reference |
| Room Temp. | 24 | Pd/C | K₂CO₃ | Ethanol/H₂O | Moderate | [2] |
| 65 | 12 | Pd(OH)₂ | K₃PO₄ | Ethanol/H₂O | High | [1] |
| 80 | 6 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | High | General |
| 110 | 3 | G-COOH-Pd-10 | Na₂CO₃ | H₂O | ~95 | [3] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
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Ethyl 4-bromobenzoate (1.0 equiv.)
-
4-Fluorophenylboronic acid (1.2 equiv.)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
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Triphenylphosphine (PPh₃, 0.04 equiv.)
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Potassium carbonate (K₂CO₃, 2.0 equiv.), finely powdered and dried
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Toluene and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromobenzoate, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Solvent Addition: Add the degassed toluene and water via syringe.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.
References
Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
I. Synthetic Routes and Potential Side Reactions
The synthesis of this compound, a biphenyl derivative, can be primarily achieved through three common cross-coupling reactions: the Suzuki-Miyaura coupling, the Grignard reaction, and the Ullmann condensation. Each of these methods presents a unique set of potential side reactions that can impact the yield and purity of the desired product.
Diagram of Synthetic Pathways and Side Reactions
Figure 1. Overview of synthetic routes and major side reactions for the synthesis of this compound.
II. Troubleshooting Guides and FAQs
This section is organized by the synthetic method. Each guide provides answers to common problems encountered during the synthesis of this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide using a palladium catalyst and a base.
FAQs and Troubleshooting
Q1: My reaction yield is low, and I observe significant amounts of 4-fluorobenzene. What is the cause and how can I fix it?
A1: This is likely due to a side reaction called protodeboronation , where the boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom.
Troubleshooting:
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Choice of Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium hydroxide (NaOH) to minimize the presence of water.
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Anhydrous Conditions: While the Suzuki reaction can tolerate some water, ensure your solvents are reasonably dry to reduce the availability of protons.
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Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation.
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Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they can be more resistant to protodeboronation.
Q2: I am observing significant amounts of 4,4'-difluorobiphenyl and/or biphenyl-4,4'-dicarboxylic acid diethyl ester in my product mixture. What is happening?
A2: This is due to homocoupling , where two molecules of the same starting material couple together. This can happen with both the boronic acid and the aryl halide.
Troubleshooting:
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Degassing: Thoroughly degas your reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Oxygen can promote the homocoupling of boronic acids.
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Catalyst Choice and Loading: Use the lowest effective catalyst loading. Sometimes, changing the palladium precursor or the ligand can minimize homocoupling.
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Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide.
Q3: The reaction is not proceeding to completion, and I have a lot of unreacted starting material. What should I do?
A3: Incomplete conversion can be due to several factors.
Troubleshooting:
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Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been exposed to air, its activity may be diminished.
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Base Strength: The choice of base is critical. For less reactive aryl bromides, a stronger base like K₃PO₄ might be necessary.
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Ligand Choice: The phosphine ligand used can significantly impact the reaction. For challenging couplings, consider using more electron-rich and bulky ligands like SPhos or XPhos.
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Solvent: The solvent system can influence the solubility of the reactants and the efficacy of the base. A mixture of an organic solvent (like dioxane or toluene) and water is often effective.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling is as follows:
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To a reaction vessel, add 4-fluorophenylboronic acid (1.2 mmol), ethyl 4-bromobenzoate (1.0 mmol), and potassium carbonate (2.0 mmol).
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Place the vessel under an inert atmosphere (argon or nitrogen).
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Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v, 10 mL).
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Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Quantitative Data (Representative)
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Product (%) | Homocoupling (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | 5 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | <3 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 88 | 4 |
B. Grignard Reaction
This method typically involves the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with an electrophilic carbonyl compound, like ethyl 4-chlorocarbonylbenzoate.
FAQs and Troubleshooting
Q1: My reaction is not initiating, or the yield is very low. What are the likely causes?
A1: Grignard reactions are highly sensitive to moisture and air.
Troubleshooting:
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Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (argon or nitrogen).[2] All solvents and reagents must be anhydrous.
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Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from starting. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Starting Materials: Ensure your aryl halide is pure and dry.
Q2: I am getting a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I prevent this?
A2: This is a result of homocoupling of the Grignard reagent, often referred to as a Wurtz-Fittig type reaction.
Troubleshooting:
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Temperature Control: Add the aryl halide slowly to the magnesium turnings to control the exothermic reaction and maintain a gentle reflux. Overheating can promote homocoupling.
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Concentration: Use a sufficient amount of solvent to keep the Grignard reagent concentration from becoming too high.
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Trace Oxygen: While the reaction is under an inert atmosphere, even trace amounts of oxygen can catalyze homocoupling. Ensure a good inert gas blanket.[3]
Experimental Protocol: Grignard Reaction
A representative protocol for the synthesis of this compound via a Grignard reaction is as follows:
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In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 mmol).
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Add a small crystal of iodine.
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In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 mmol) in anhydrous THF (5 mL).
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Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.
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Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
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Cool the Grignard reagent to 0 °C.
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In a separate flask, prepare a solution of ethyl 4-chlorocarbonylbenzoate (1.0 mmol) in anhydrous THF (5 mL).
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Add the solution of the acid chloride dropwise to the cold Grignard reagent.
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After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify by column chromatography or recrystallization.
C. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between two aryl halides. It typically requires high temperatures.[4]
FAQs and Troubleshooting
Q1: The reaction is giving a low yield of the desired product. What can I do to improve it?
A1: Ullmann reactions are known for often requiring harsh conditions and giving variable yields.
Troubleshooting:
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Copper Activation: The reactivity of the copper powder is crucial. Activate the copper by washing it with a dilute acid, followed by water, ethanol, and then ether, and drying it under vacuum.
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High Temperatures: Ullmann reactions often require temperatures in the range of 150-250 °C. Ensure your reaction is reaching the necessary temperature.
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Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.
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Ligands: The addition of ligands such as phenanthroline or N,N-dimethylglycine can sometimes accelerate the reaction and allow for lower reaction temperatures.
Q2: I am observing the formation of ethyl benzoate and fluorobenzene. What is causing this?
A2: This is due to reductive dehalogenation , where the aryl halide is reduced to the corresponding arene.
Troubleshooting:
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Hydrogen Donors: Ensure that your reaction setup is free from adventitious hydrogen donors.
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Reaction Conditions: Sometimes, adjusting the temperature or the source of copper can minimize this side reaction.
Q3: Similar to the other methods, I am seeing homocoupling products. How can I address this in an Ullmann reaction?
A3: Homocoupling is a common side reaction in Ullmann condensations.
Troubleshooting:
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Stoichiometry: Using a stoichiometric excess of one of the aryl halides can sometimes favor the cross-coupling product.
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Reaction Time and Temperature: Optimizing the reaction time and temperature can help to maximize the formation of the desired product over the homocoupled byproducts.
Experimental Protocol: Ullmann Condensation
A representative protocol for the synthesis of this compound via Ullmann condensation is as follows:
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In a reaction vessel, combine ethyl 4-bromobenzoate (1.0 mmol), 4-fluorobromobenzene (1.2 mmol), and activated copper powder (2.5 mmol).
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Add a high-boiling solvent such as DMF or NMP (5 mL).
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Heat the mixture to 180-200 °C under an inert atmosphere.
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Monitor the reaction by TLC or GC-MS. The reaction may require several hours to go to completion.
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After cooling, filter the reaction mixture to remove the copper salts.
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Dilute the filtrate with water and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
III. Purification of this compound
The final purity of this compound is critical, especially for applications in drug development. The primary methods for purification are column chromatography and recrystallization.
Column Chromatography
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Stationary Phase: Silica gel is commonly used.
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Mobile Phase: A non-polar/polar solvent system is effective. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%) is typically used. The less polar homocoupling byproducts (like 4,4'-difluorobiphenyl) will elute first, followed by the desired product, and then more polar impurities.
Recrystallization
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Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents like ethanol, isopropanol, or mixtures of hexane and ethyl acetate can be effective.
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Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization is particularly effective at removing small amounts of impurities and can yield a highly pure product.[5]
References
Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-(4-fluorophenyl)benzoate, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
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Potential Cause 1: Inactive Catalyst: The Palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or degradation.
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Solution: Use a freshly opened or properly stored catalyst. Ensure the catalyst is not exposed to air or moisture for extended periods. Consider using a pre-catalyst that forms the active Pd(0) species in situ.
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Potential Cause 2: Inappropriate Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
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Solution: The optimal ligand depends on the specific substrates. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can be beneficial.
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Potential Cause 3: Incorrect Base or Base Strength: The base plays a critical role in the transmetalation step of the catalytic cycle.[1][2]
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Solution: The choice of base is critical and substrate-dependent. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). For challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often more effective. Ensure the base is finely powdered and anhydrous for solid bases.
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Potential Cause 4: Suboptimal Solvent and Temperature: The solvent and reaction temperature significantly influence reaction kinetics and solubility of reagents.
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Solution: A range of solvents can be used, often in aqueous mixtures, such as toluene, dioxane, or DMF. The optimal temperature is typically between 80-110 °C.[3] If the reaction is sluggish, a modest increase in temperature may improve the rate and yield.
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Potential Cause 5: Poor Quality of Reagents: The purity of your starting materials, particularly the boronic acid, is paramount.
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Solution: Use high-purity 4-fluorophenylboronic acid and ethyl 4-bromobenzoate. Boronic acids can undergo self-condensation (trimerization to boroxines) upon storage; using freshly opened or purified boronic acid is advisable.
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Q2: I am observing significant amounts of side products in my Suzuki-Miyaura reaction. How can I minimize their formation?
A2: The formation of side products, such as homocoupled biphenyls or dehalogenated starting material, can significantly reduce the yield of the desired product.
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Side Product 1: Homocoupling of Boronic Acid: This results in the formation of 4,4'-difluorobiphenyl.
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Solution: This is often promoted by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reaction vessel.
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Side Product 2: Dehalogenation of Ethyl 4-bromobenzoate: This leads to the formation of ethyl benzoate.
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Solution: This can occur if the catalytic system is too reactive or if there are protic impurities. Using a milder base or a different ligand/catalyst system can sometimes mitigate this issue.
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Q3: My Fischer esterification of 4-(4-fluorophenyl)benzoic acid is not going to completion. How can I drive the reaction forward?
A3: Fischer esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product side.[4]
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Strategy 1: Use of Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester.[5]
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Implementation: Use ethanol as the limiting reagent and the solvent for the reaction.
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Strategy 2: Removal of Water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward according to Le Châtelier's principle.[6]
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Implementation: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.
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Strategy 3: Effective Acid Catalysis: A strong acid catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more electrophilic.[5]
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Implementation: Concentrated sulfuric acid is a common and effective catalyst. For substrates sensitive to strong acids, other catalysts like p-toluenesulfonic acid can be used.
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Q4: How do I effectively purify the final product, this compound?
A4: The purification strategy depends on the synthetic route and the nature of the impurities.
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For Suzuki-Miyaura Coupling Products:
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Workup: After the reaction, a standard aqueous workup is typically performed to remove the inorganic salts and the base.
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Purification: The crude product is often purified by column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate.[7] Recrystallization from a suitable solvent (e.g., ethanol) can be employed for further purification.
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For Fischer Esterification Products:
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Workup: The reaction mixture is typically cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted carboxylic acid.[6] The product is then extracted into an organic solvent.
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Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography.
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Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Suzuki-Miyaura Coupling.
| Parameter | Variation | Effect on Yield | Notes |
| Catalyst | Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ | Varies | Pd(dppf)Cl₂ is often more robust and effective for a wider range of substrates. |
| Base | Na₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | Generally, yield increases with base strength | Cs₂CO₃ is highly effective but also more expensive and hygroscopic. |
| Solvent | Toluene/H₂O vs. Dioxane/H₂O | Substrate dependent | Dioxane is often a good choice for its ability to dissolve both organic and inorganic reagents. |
| Temperature | 80 °C vs. 100 °C | Higher temperature generally increases reaction rate | Excessively high temperatures can lead to catalyst decomposition and side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via cannula.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) under a positive flow of inert gas.
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Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
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Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound via Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-fluorophenyl)benzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 20 eq).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
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Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
References
Troubleshooting Ethyl 4-(4-fluorophenyl)benzoate purification by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 4-(4-fluorophenyl)benzoate by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is often available in purities of 99% or higher. However, for certain applications, further purification by recrystallization may be necessary to remove minor impurities.
Q2: What are the potential impurities in this compound?
A2: Potential impurities can arise from the synthetic route. Common starting materials for related compounds include 4-fluorobromobenzene and ethyl p-bromobenzoate. Therefore, unreacted starting materials or byproducts from side reactions, such as homo-coupling of the starting materials, could be present.
Q3: What is the melting point of pure this compound?
A3: The melting point of this compound is in the range of 25-27 °C. This low melting point is a critical factor to consider during recrystallization to avoid "oiling out".
Q4: What safety precautions should be taken when working with this compound and recrystallization solvents?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for recrystallization are often flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Troubleshooting Recrystallization
This section addresses common issues encountered during the purification of this compound by recrystallization.
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is unsuitable for dissolving the compound.
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Solution:
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Select an appropriate solvent: Refer to the Solvent Selection Guide (Table 2). A good solvent should dissolve the compound when hot but not at room temperature.
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Increase the amount of solvent: Add small increments of hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.
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Problem 2: No crystals form upon cooling.
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Possible Cause 1: The solution is not saturated.
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Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
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Possible Cause 2: The solution is supersaturated.
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Solution:
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Induce crystallization by scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed the solution: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
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Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The melting point of this compound (25-27 °C) is relatively low. If the solution is too concentrated or cools too quickly, the compound may separate as a liquid (oil) instead of solid crystals.
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Solution:
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Re-heat the solution: Gently warm the solution until the oil redissolves completely.
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Add more solvent: Add a small amount of hot solvent to decrease the saturation of the solution.
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Slow cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.
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Consider a different solvent: A solvent with a lower boiling point might be beneficial.
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Problem 4: The crystal yield is low.
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Possible Cause 1: Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
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Solution: Concentrate the mother liquor by evaporation and cool it again to recover more crystals.
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Possible Cause 2: The crystals were filtered before crystallization was complete.
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Solution: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
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Possible Cause 3: Premature crystallization occurred during hot filtration.
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Solution: Use a heated filter funnel or pre-heat the funnel and filter paper with hot solvent before filtering the solution.
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Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃FO₂ |
| Molecular Weight | 244.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 25-27 °C |
| Boiling Point | >300 °C at 760 mmHg (decomposes) |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Notes |
| Ethanol | Polar | 78 | Good | Often a good starting choice for aromatic esters. A mixed solvent system with water may be effective. |
| Methanol | Polar | 65 | Good | Similar to ethanol, but its lower boiling point might be advantageous in preventing "oiling out". |
| Isopropanol | Polar | 82 | Good | Another good alcohol choice. |
| Ethyl Acetate | Mid-Polar | 77 | Fair to Good | As an ester itself, it may have good solubility for the target compound. A co-solvent like hexanes might be needed to reduce solubility at cold temperatures. A mixture of ethyl acetate and hexanes was used for chromatographic purification of this compound, suggesting it could be a viable recrystallization solvent system. |
| Acetone | Polar | 56 | Fair | Its low boiling point is beneficial, but it can sometimes be too good of a solvent at room temperature, leading to lower yields. |
| Toluene | Non-Polar | 111 | Fair | May be a good solvent, but its high boiling point could increase the risk of "oiling out". |
| Hexanes | Non-Polar | ~69 | Poor (as a single solvent) | Likely to have low solubility even when hot. Best used as an anti-solvent in a mixed solvent system with a more polar solvent like ethyl acetate or ethanol. |
| Water | Polar | 100 | Poor (as a single solvent) | The compound is expected to be insoluble in water. Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone. |
Experimental Protocols
Protocol: Recrystallization of this compound using a Single Solvent (Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Degradation pathways of Ethyl 4-(4-fluorophenyl)benzoate under different conditions
Technical Support Center: Ethyl 4-(4-fluorophenyl)benzoate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under several conditions, primarily through hydrolysis of the ester linkage. Other potential pathways include photolytic cleavage of the Carbon-Fluorine (C-F) bond and oxidative or thermal decomposition of the biphenyl structure.[1][2][3][4][5] Forced degradation studies are essential to identify the likely degradation products and establish the compound's intrinsic stability.[6][7][8]
The most common pathways are:
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Acid/Base Hydrolysis: The ester bond is cleaved to form 4-(4-fluorophenyl)benzoic acid and ethanol. Basic conditions lead to the formation of the carboxylate salt.[9][10]
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Oxidative Degradation: The biphenyl ring system may be susceptible to oxidation, potentially forming hydroxylated derivatives or undergoing ring cleavage under harsh conditions.[1][11]
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Photolytic Degradation: UV light exposure can induce degradation. The aryl-fluoride bond is a potential site for photolysis, which can lead to defluorination and the formation of 4-hydroxybiphenyl derivatives.[4][5]
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Thermal Degradation: At high temperatures, the primary degradation route is the cleavage of the ester bond, similar to hydrolysis.[2][3][12]
Troubleshooting Guides
Q2: I am observing rapid degradation of my compound during routine analysis in an aqueous methanol mobile phase. What could be the cause?
Possible Cause: Unintended hydrolysis due to the pH of your mobile phase or sample diluent. Esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[9][10]
Troubleshooting Steps:
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Measure pH: Check the pH of your mobile phase and sample diluent. Even unbuffered aqueous solutions can have a pH that promotes slow hydrolysis over time.
-
Buffer the System: If possible, adjust your mobile phase to a neutral pH (e.g., 6.5-7.5) using a suitable buffer system (e.g., phosphate buffer) to minimize hydrolysis.
-
Sample Preparation: Prepare samples in a neutral, buffered diluent immediately before analysis to minimize time spent in solution.
-
Temperature Control: Keep sample vials in a cooled autosampler (e.g., 4°C) to slow down the degradation rate.
Q3: My photostability study shows multiple unexpected degradation peaks. How can I identify their source?
Possible Cause: Photolysis can lead to several degradation products, including isomers and secondary degradants.[4][13] The aryl-fluoride bond and the biphenyl system are both potential targets.
Troubleshooting Steps:
-
Run a "Dark" Control: Ensure you have a control sample that is protected from light but exposed to the same temperature and atmospheric conditions. This helps differentiate between photolytic and thermal degradation.
-
Mass Spectrometry (LC-MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.
-
A loss of the ethyl group (-28 Da) followed by the addition of a hydrogen (+1 Da) suggests hydrolysis.
-
An addition of an oxygen atom (+16 Da) suggests hydroxylation.
-
A loss of fluorine (-19 Da) and addition of a hydroxyl group (+17 Da) suggests C-F bond cleavage.
-
-
Compare with Other Stress Conditions: Analyze the chromatograms from your acid, base, and oxidative stress studies. Common peaks may indicate common intermediates or products.
Quantitative Data Summary
The following tables summarize illustrative data from a typical forced degradation study on this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[14][15]
Table 1: Summary of Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Parent | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl in 50:50 ACN:H₂O | 24 h | 60°C | 15.2% | 4-(4-fluorophenyl)benzoic acid |
| Base Hydrolysis | 0.05 M NaOH in 50:50 ACN:H₂O | 4 h | 40°C | 18.5% | 4-(4-fluorophenyl)benzoic acid |
| Oxidation | 3% H₂O₂ in 50:50 ACN:H₂O | 8 h | 40°C | 9.8% | Hydroxylated derivatives |
| Thermal | Solid State | 48 h | 80°C | 5.5% | 4-(4-fluorophenyl)benzoic acid |
| Photolytic | Solid State (ICH Option 1) | 1.2M lux·h & 200 W·h/m² | 25°C | 12.1% | 4-(4-hydroxyphenyl)benzoic acid ethyl ester |
Note: Data is illustrative and intended for educational purposes.
Experimental Protocols
Protocol 1: Forced Degradation via Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile (ACN).
-
Stress Condition: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 4 mL of ACN and 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 mg/mL in 50:50 ACN:H₂O with 0.1 M HCl.
-
Incubation: Tightly cap the flask and place it in a water bath or oven set to 60°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization & Analysis: Immediately neutralize the aliquot by adding an equimolar amount of NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Control: Prepare a control sample by replacing the HCl with purified water and keeping it at room temperature.
Protocol 2: Photostability Testing (ICH Q1B Option 1)
-
Sample Preparation: Spread a thin layer of the solid drug substance (approx. 1-3 mm) in a chemically inert, transparent container (e.g., petri dish).
-
Exposure: Place the sample in a photostability chamber equipped with a calibrated light source that provides both cool white fluorescent and near-UV lamps.
-
Light Exposure: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.
-
Dark Control: Prepare a parallel sample, wrap it completely in aluminum foil to protect it from light, and place it in the same chamber to serve as a thermal control.
-
Analysis: After exposure, dissolve a known quantity of the exposed sample and the dark control in a suitable solvent and analyze by a validated stability-indicating HPLC method.
Visualizations
Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound under hydrolytic, photolytic, and oxidative stress.
Caption: Primary degradation pathways of this compound.
Experimental Workflow
This workflow outlines the key steps involved in a typical forced degradation study, from planning to final analysis.
Caption: General workflow for a forced degradation (stress testing) study.
Troubleshooting Logic
This diagram provides a decision-making process for troubleshooting unexpected peaks observed during a stability study.
Caption: Decision tree for troubleshooting unexpected analytical peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stability Studies of Ethyl 4-(4-fluorophenyl)benzoate
Welcome to the technical support center for the stability testing of Ethyl 4-(4-fluorophenyl)benzoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the stability testing of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected Peaks in HPLC Chromatogram | Degradation of the compound due to hydrolysis, oxidation, or photolysis. | Conduct a forced degradation study to identify potential degradation products.[1][2][3] Compare the retention times of the unexpected peaks with those of the degradation products. |
| Loss of Assay Potency | Significant degradation of this compound under the tested storage conditions. | Re-evaluate the storage conditions (temperature, humidity, light exposure). Consider the use of protective packaging. |
| Inconsistent Results Between Batches | Variability in the purity of the starting material or differences in storage conditions. | Ensure consistent quality of the this compound used. Standardize storage and handling procedures across all batches. |
| Precipitation in Solution | Poor solubility of the compound or its degradants in the chosen solvent system. | Evaluate the solubility of this compound in different solvents. Adjust the pH of the solution if necessary, as benzoate derivatives can have pH-dependent solubility.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathway for this compound is expected to be hydrolysis of the ethyl ester bond. This reaction would yield 4-(4-fluorophenyl)benzoic acid and ethanol.[4][5][6] This hydrolysis can be catalyzed by acidic or basic conditions.[2][4] Other potential degradation pathways include photolytic decomposition, particularly given the aromatic nature of the compound, and oxidation.[2][7]
Q2: How should I design a forced degradation study for this compound?
A2: A comprehensive forced degradation study should expose this compound to various stress conditions to identify potential degradation products and assess its intrinsic stability.[2][3] The study should include exposure to:
-
Acidic Conditions: e.g., 0.1 M HCl at an elevated temperature.[2]
-
Basic Conditions: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.[2][4]
-
Oxidative Conditions: e.g., 3% hydrogen peroxide at room temperature.[2]
-
Thermal Stress: e.g., exposure to dry heat at a temperature significantly higher than the intended storage temperature.
-
Photostability: e.g., exposure to UV and visible light as per ICH Q1B guidelines.
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[1][8][9] The method should be capable of separating the parent compound from all potential degradation products. UV detection would be suitable due to the chromophoric nature of the molecule.[1] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[8]
Q4: What are the acceptance criteria for a stability-indicating HPLC method?
A4: A stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol for Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Keep the mixture at 60°C for up to 5 days.[10]
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. quora.com [quora.com]
- 5. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Catalyst Removal in the Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst removal during the synthesis of Ethyl 4-(4-fluorophenyl)benzoate. This biaryl compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which often leaves residual palladium in the reaction mixture. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a high-purity final product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of palladium remain after standard filtration. | The palladium catalyst may be in a soluble form and not easily removed by simple filtration. | Employ a more robust purification method such as column chromatography over silica gel or utilize a metal scavenger. |
| Product co-elutes with the palladium catalyst during column chromatography. | The polarity of the product and the catalyst complex are too similar under the chosen chromatography conditions. | - Modify the solvent system for chromatography. - Consider using a scavenger resin as an alternative or supplementary purification step. |
| Significant product loss during purification. | The chosen purification method may not be optimal for the specific product, leading to adsorption on the stationary phase or degradation. | - For chromatography, try a different stationary phase (e.g., alumina). - When using scavengers, screen different types and optimize the scavenger-to-product ratio to minimize non-specific binding. |
| The final product is discolored (gray or black), indicating palladium black contamination. | Incomplete removal of finely divided palladium metal. | Filter the reaction mixture through a pad of Celite®. If discoloration persists, consider a carbon treatment, but be mindful of potential product adsorption. |
| Inconsistent palladium removal results between batches. | Variability in reaction conditions, work-up procedures, or the age/quality of the catalyst. | Standardize all reaction and work-up parameters. Ensure consistent quality of reagents and catalyst. |
| Difficulty removing palladium when the product has chelating functional groups. | The product may form a stable complex with the palladium catalyst, making it difficult to separate. | - Use a strong chelating scavenger resin. - Consider a wash with an aqueous solution of a chelating agent like EDTA, if product stability allows. - Oxidation of the phosphine ligand with an oxidant like H₂O₂ can sometimes break up the complex, facilitating palladium removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what catalyst is typically used?
A1: The most common method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed palladium-phosphine complex, to couple an aryl boronic acid with an aryl halide.
Q2: Why is it critical to remove the palladium catalyst from the final product?
A2: Residual palladium can have several detrimental effects. In a pharmaceutical context, it is a heavy metal impurity that must be controlled to very low levels (ppm or ppb) to meet regulatory requirements.[1][2] Furthermore, residual palladium can interfere with downstream chemical reactions or biological assays, leading to inaccurate results or side reactions.[3][4][5]
Q3: What are the primary methods for removing palladium catalysts?
A3: The main methods include:
-
Filtration: Effective for heterogeneous or precipitated palladium catalysts. Often performed using Celite® or a similar filter aid.[6]
-
Column Chromatography: A common laboratory technique to separate the product from the catalyst and other impurities based on polarity.[3]
-
Metal Scavengers: Solid-supported reagents with functional groups that chelate and bind to the metal, allowing for its removal by filtration.[1][7][8][9][10]
-
Activated Carbon Treatment: Can be effective for removing palladium, but may also lead to product loss due to non-specific adsorption.[1][11]
-
Crystallization: Can be an effective final purification step to remove trace impurities, although sometimes the catalyst can co-crystallize with the product.[1]
-
Organic Solvent Nanofiltration (OSN): An emerging technique for separating the catalyst from the product on a larger scale.[3][6]
Q4: How do I choose the right scavenger for my reaction?
A4: The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0) or Pd(II)), the solvent system, and the product itself. Thiol-based scavengers are often effective for a broad range of palladium species. It is recommended to screen a small panel of scavengers to identify the most effective one for your specific application.[12]
Q5: Can scavenger resins be regenerated and reused?
A5: While some scavenger resins can be regenerated, it is often not practical on a laboratory scale. For industrial applications, the cost-effectiveness of regeneration versus disposal would need to be evaluated.
Quantitative Comparison of Palladium Removal Methods
The following table summarizes the typical efficiency of various palladium removal techniques. The actual performance will vary depending on the specific reaction conditions and the nature of the product.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | >5000 | >1000 | Simple, fast, and inexpensive. | Only effective for insoluble palladium species. |
| Column Chromatography | ~2000 | <100 - >500 | Can remove multiple impurities simultaneously. | Can be time-consuming, uses large solvent volumes, and may result in product loss. |
| Activated Carbon | ~1500 | <50 - 200 | Relatively low cost. | Can have low selectivity, leading to significant product loss.[1] |
| Metal Scavenger (e.g., Si-Thiol) | ~1300 | <10 | High selectivity, highly effective, and simple to use.[7][12] | Higher initial cost compared to other methods. |
| Combined Chromatography & Scavenger | ~2000 | <5 | Provides the highest level of purity. | Multi-step process, potentially lower overall yield. |
Data compiled from multiple sources, including case studies from the pharmaceutical industry.[1][3][7][12]
Experimental Protocols
Protocol 1: General Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 4-bromobenzoate
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Catalyst Removal using Filtration through Celite®
Procedure:
-
Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Prepare a short plug of Celite® in a Büchner funnel.
-
Filter the reaction mixture through the Celite® plug.
-
Wash the Celite® plug with additional organic solvent to recover any adsorbed product.
-
Combine the filtrates for further work-up.
Protocol 3: Catalyst Removal using a Thiol-Based Scavenger Resin (Batch Method)
Procedure:
-
After the initial work-up (e.g., aqueous wash), dissolve the crude product in a suitable organic solvent.
-
Add the thiol-based scavenger resin (typically 10-20 wt% relative to the crude product) to the solution.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.[12]
-
Monitor the palladium concentration in the solution periodically using a suitable analytical method (e.g., ICP-MS).
-
Once the desired palladium level is reached, filter off the scavenger resin.
-
Wash the resin with fresh solvent to recover any entrained product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Workflow and Decision-Making Diagrams
Caption: General workflow for catalyst removal.
Caption: Decision tree for troubleshooting high palladium levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. spinchem.com [spinchem.com]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. phosphonics.com [phosphonics.com]
Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(4-fluorophenyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., ethyl 4-bromobenzoate) and an arylboronic acid (e.g., 4-fluorophenylboronic acid).
-
Two-Step Synthesis via Fischer Esterification: This route involves the initial synthesis of 4-(4-fluorophenyl)benzoic acid via Suzuki-Miyaura coupling of a 4-halobenzoic acid with 4-fluorophenylboronic acid, followed by Fischer esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst.
Q2: What are the common byproducts observed in the Suzuki-Miyaura synthesis of this compound?
A2: Common byproducts in the Suzuki-Miyaura synthesis include:
-
Homocoupling products: Biphenyl compounds formed from the coupling of two molecules of the same starting material. The most common are 4,4'-difluorobiphenyl (from the boronic acid) and diethyl 4,4'-biphenyldicarboxylate (from the aryl halide). The presence of oxygen can increase the formation of homocoupling byproducts.[1][2][3]
-
Protodeboronation product: 4-Fluorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Unreacted starting materials: Ethyl 4-bromobenzoate and 4-fluorophenylboronic acid.
-
Ligand-derived impurities: If phosphine-based ligands are used, impurities derived from the ligand can sometimes be observed.
Q3: What are the potential side products in the Fischer esterification of 4-(4-fluorophenyl)benzoic acid?
A3: The Fischer esterification is an equilibrium reaction, so the primary "side product" is often unreacted 4-(4-fluorophenyl)benzoic acid.[1][4][5][6][7] Other potential impurities can arise from:
-
Incomplete reaction: Leaving unreacted starting material.
-
Side reactions of the alcohol: Under strongly acidic conditions and high temperatures, ethanol can dehydrate to form diethyl ether.
-
Impurities in starting materials: Any impurities in the 4-(4-fluorophenyl)benzoic acid or ethanol will be carried through the reaction.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a highly pure product.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
This section addresses common issues encountered during the synthesis of this compound via the Suzuki-Miyaura coupling of ethyl 4-bromobenzoate and 4-fluorophenylboronic acid.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage conditions (e.g., inert atmosphere). Consider using a pre-activated catalyst or a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Ineffective Base | Use a freshly opened or properly stored base. Ensure the base is finely powdered for better reactivity. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome. |
| Poor Solvent Quality | Use anhydrous and degassed solvents. The presence of oxygen can lead to catalyst deactivation and promote homocoupling.[1][2] |
| Low Reaction Temperature | Increase the reaction temperature. Suzuki-Miyaura couplings often require elevated temperatures to proceed efficiently. |
| Decomposition of Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high purity. |
| Electron-Deficient Aryl Halide | Ethyl 4-bromobenzoate is an electron-deficient aryl halide, which can sometimes be less reactive. Using a more electron-rich phosphine ligand on the palladium catalyst can enhance the rate of oxidative addition. |
Issue 2: High Levels of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][2][3] |
| Suboptimal Catalyst/Ligand | Screen different palladium catalysts and ligands. Some ligands are better at promoting the cross-coupling pathway over homocoupling. |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid to favor the cross-coupling reaction. |
| High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also sometimes promote side reactions. Optimize the temperature to find a balance between reaction completion and byproduct formation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Close Polarity of Product and Byproducts | Optimize the column chromatography conditions. A shallow gradient of the more polar solvent can improve separation. Consider using a different solvent system for chromatography. |
| Incomplete Removal of Boronic Acid Byproducts | Perform an aqueous workup with a basic solution (e.g., dilute NaOH or NaHCO₃) to remove unreacted boronic acid and its byproducts as water-soluble boronate salts. |
| Co-elution with Homocoupling Products | If homocoupling products are difficult to separate by chromatography, recrystallization of the crude product may be an effective purification method. |
Fischer Esterification Route
This section addresses common issues encountered during the synthesis of this compound via the Fischer esterification of 4-(4-fluorophenyl)benzoic acid.
Issue 1: Incomplete Esterification (Low Conversion)
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | Use a large excess of ethanol to drive the equilibrium towards the product side.[1][4][5][6][7] Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient Catalyst | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid) is used. |
| Short Reaction Time | Increase the reflux time to allow the reaction to reach equilibrium. Monitor the reaction progress by TLC. |
| Low Reaction Temperature | Ensure the reaction is heated to a sufficient temperature to allow for reflux. |
Issue 2: Product Decomposition or Discoloration
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Avoid excessive heating, which can lead to charring and decomposition of the organic material. |
| Strongly Acidic Conditions | While an acid catalyst is necessary, using an excessive amount can sometimes lead to side reactions. Use the recommended catalytic amount. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-fluorophenyl)benzoic acid
This protocol is for the synthesis of the carboxylic acid intermediate, which can then be esterified.
A mixture of 4-bromobenzoic acid (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), a palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%), and K₂CO₃ (3.0 mmol) in distilled water (5.0 mL) is stirred at room temperature under air for 1.5 hours in a round-bottomed flask. After completion, the precipitate is filtered and washed with distilled water. The filtrate is then acidified with dilute hydrochloric acid to a pH of 3-4, and the resulting white precipitate of 4-(4-fluorophenyl)benzoic acid is collected by filtration, washed with water, and dried.[6]
Protocol 2: Fischer Esterification of 4-(4-fluorophenyl)benzoic acid
To a solution of 4-(4-fluorophenyl)benzoic acid (1.0 equiv.) in anhydrous ethanol (serving as both reactant and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) is added. The mixture is heated to reflux and maintained at that temperature for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.[1]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Experimental workflow for the Fischer Esterification synthesis.
Caption: Troubleshooting logic for the Suzuki-Miyaura synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Validation & Comparative
Comparative Analysis of the Biological Activity of Ethyl 4-(4-fluorophenyl)benzoate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of Ethyl 4-(4-fluorophenyl)benzoate against structurally similar compounds for which experimental data is available. Due to a lack of direct experimental data for this compound, this comparison is based on established structure-activity relationships (SAR) within the biphenyl class of molecules. The provided data on related compounds can serve as a valuable reference for predicting the potential therapeutic applications and guiding future in-vitro and in-vivo studies of this compound.
Executive Summary
Comparative Biological Activity Data
The following table summarizes the in-vitro activity of various biphenyl derivatives that share structural similarities with this compound. The data highlights the potential for this class of compounds to exhibit significant biological effects.
| Compound Class | Specific Compound Example | Target/Assay | Cell Line(s) | Activity (IC50) |
| Biphenyl Carboxylic Acids | 4'-Benzyloxy-biphenyl-4-carboxylic acid | Anticancer (MTT Assay) | MCF-7 | 9.92 ± 0.97 µM[1][2] |
| MDA-MB-231 | 9.54 ± 0.85 µM[1][2] | |||
| Biphenyl-4-carboxylic acid | Anticancer (MTT Assay) | MCF-7 | 10.14 ± 2.05 µM[1][2] | |
| MDA-MB-231 | 10.78 ± 2.58 µM[1][2] | |||
| Ortho-Biphenyl Carboxamides | GDC-0449 (Vismodegib) | Hedgehog Signaling (Smoothened Antagonist) | Various | Low nanomolar range |
| Compound 9d | Hedgehog Signaling (Gli1 mRNA) | Ptch+/- medulloblastoma allograft | More potent than GDC-0449[3] | |
| Compound 14f | Hedgehog Signaling (Gli1 mRNA) | Ptch+/- medulloblastoma allograft | Equivalent to GDC-0449[3] |
Key Biological Activities and Structure-Activity Relationships (SAR)
Anticancer Activity
Biphenyl derivatives have demonstrated notable anticancer properties, particularly against breast cancer cell lines.
Structure-Activity Relationship:
-
The presence of a carboxylic acid or ester group on the biphenyl scaffold appears to be important for activity.
-
Substitutions on the second phenyl ring can modulate potency. For instance, a benzyloxy group at the 4'-position has been shown to enhance activity against both MCF-7 and MDA-MB-231 cell lines compared to the unsubstituted biphenyl carboxylic acid.[1][2]
-
The fluorine atom in this compound is an interesting feature. Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. Its effect on anticancer activity would need to be experimentally determined.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Biphenyl amides, in particular, have been successfully developed as potent inhibitors of this pathway.[4]
Structure-Activity Relationship:
-
The biphenyl scaffold serves as a core structural motif for potent Smoothened (SMO) antagonists.
-
The amide linkage in ortho-biphenyl carboxamides is a key feature for potent inhibition.
-
Polar groups on the aryl amide ring can optimize potency and improve pharmacokinetic properties.[3]
While this compound is an ester and not an amide, its biphenyl core suggests that it could be a starting point for the design of novel Hedgehog pathway inhibitors.
Experimental Protocols
MTT Assay for Cell Viability (Anticancer Screening)
This protocol is a widely used colorimetric assay to assess cell viability.
Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and reference compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This is a common method to screen for modulators of the Hedgehog signaling pathway.
Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing Gli-responsive elements. Activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which in turn drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., NIH/3T3) and transfect with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Treat the transfected cells with the test compounds in the presence or absence of a Hedgehog pathway agonist (e.g., a Smoothened agonist like SAG or Sonic Hedgehog (Shh) conditioned medium).
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The effect of the test compound on Hedgehog pathway activity is determined by comparing the normalized luciferase activity in treated cells to that in control cells.
Mandatory Visualizations
Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in-vitro anticancer screening.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally similar biphenyl compounds provides a strong rationale for investigating its potential as an anticancer agent and as a modulator of the Hedgehog signaling pathway. The presence of the biphenyl ester scaffold is a common feature in molecules with these activities. The provided experimental protocols offer a clear roadmap for the in-vitro evaluation of this compound to determine its specific biological effects and therapeutic potential. Further studies are warranted to elucidate the precise role of the 4-fluoro-substituent and to explore the full spectrum of its biological activities.
References
- 1. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceforecastoa.com [scienceforecastoa.com]
- 3. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships and joint toxicity of substituted biphenyls - Beijing Institute of Technology [pure.bit.edu.cn:443]
A Comparative Guide to the X-ray Crystal Structures of Ethyl 4-(4-fluorophenyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several derivatives of ethyl 4-(4-fluorophenyl)benzoate. While the experimentally determined crystal structure of the parent compound, this compound, is not publicly available, this guide offers a valuable comparison of its derivatives, providing insights into how structural modifications influence the crystallographic parameters. The information presented is compiled from various scientific publications and is intended to aid researchers in the fields of medicinal chemistry, materials science, and drug development.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic data for a selection of this compound derivatives. These tables allow for a direct comparison of the unit cell dimensions, space groups, and other relevant structural parameters.
Table 1: Crystallographic Data for Pyridine Derivatives of this compound
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate | C₂₀H₁₅BrFNO₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | - |
| Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate | C₂₄H₂₃FN₂O₃ | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - | - |
| Ethyl 4-(4-fluorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylate | C₂₅H₂₅FN₂O₂ | Monoclinic | C2/c | - | - | - | 90 | - | 90 | - | - |
Table 2: Crystallographic Data for Other Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor |
| Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate[1] | C₁₇H₁₆F₃NO₂ | Monoclinic | P2₁/n | 5.7291(4) | 37.994(3) | 6.9806(5) | 100.575(7) | 1493.7(2) | 4 | 0.0598 |
| Ethyl 4-(3-chlorobenzamido)benzoate | C₁₆H₁₄ClNO₃ | Triclinic | P-1 | 5.2941(15) | 8.157(2) | 16.238(4) | 84.481(6) | 683.2(3) | 2 | - |
Experimental Protocols
This section details the methodologies for the synthesis and crystallization of the discussed compounds, as reported in the cited literature.
Synthesis and Crystallization of Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate[1]
Synthesis: A mixture of ethyl p-aminobenzoate (1.0 mmol, 165 mg), p-toluenesulfonic acid monohydrate (100 mg), and 4-(trifluoromethyl)benzaldehyde (1.3 mmol, 226 mg) in 20 mL of dry toluene was heated at reflux under a nitrogen atmosphere for 48 hours. After cooling to room temperature, the mixture was filtered. The resulting filtrate was washed with a 5% aqueous sodium hydroxide solution and then with water. The organic layer was dried over anhydrous magnesium sulfate. The final product was purified using silica gel column chromatography with a petroleum ether and ethyl acetate mixture, yielding a light yellow solid (50% yield).
Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane/hexane solution at room temperature.
Synthesis and Crystallization of Pyridine Derivatives
The synthesis of ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate and its subsequent derivatives involves a multi-step process. The initial step is the synthesis of the bromo-substituted pyridinecarboxylate.
Synthesis of Ethyl 2-Bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate: Further details on the synthesis of the morpholinyl and piperidinyl derivatives can be found in the full publication.
Crystallization: The crystal structures were solved by direct methods and refined by full-matrix least-squares refinement.
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the structural relationships between the parent compound and its derivatives, as well as a typical experimental workflow for synthesis and characterization.
References
Comparative Reactivity of Ethyl 4-(4-fluorophenyl)benzoate and its Analogs: A Quantitative and Mechanistic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 4-(4-fluorophenyl)benzoate and its analogs. The content is structured to offer a clear understanding of the electronic effects of substituents on the reaction rates, supported by experimental data and detailed methodologies.
Introduction
This compound is a biphenyl derivative with a core structure that is prevalent in many biologically active compounds and functional materials. The reactivity of the ester group in this molecule is significantly influenced by the electronic nature of substituents on the distal phenyl ring. Understanding these substituent effects is crucial for designing novel molecules with desired chemical properties and for optimizing reaction conditions in synthetic chemistry.
This guide focuses on the alkaline hydrolysis of this compound and its analogs as a model reaction to quantify the impact of various substituents. The Hammett equation, a cornerstone of physical organic chemistry, is employed to correlate the reaction rates with the electronic properties of the substituents.
Theoretical Framework: The Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a wide range of reactions of benzene derivatives.[1][2] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted parent compound.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.[1] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state.
For the alkaline hydrolysis of esters, the reaction proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate with a negative charge. Therefore, this reaction is expected to have a positive ρ value, as electron-withdrawing substituents stabilize the negatively charged transition state.
Data Presentation: Alkaline Hydrolysis of Substituted Phenyl Benzoates
| Substituent (X) on Phenyl Ester | σ (Sigma Constant) | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) | log(k/k₀) |
| 4-Nitro | 0.78 | 1.72 | 0.58 |
| 3-Nitro | 0.71 | 1.45 | 0.50 |
| 3-Chloro | 0.37 | 0.65 | 0.15 |
| Hydrogen (Unsubstituted) | 0.00 | 0.35 | 0.00 |
| 3-Methyl | -0.07 | 0.28 | -0.10 |
| 4-Methyl | -0.17 | 0.22 | -0.20 |
| 4-Methoxy | -0.27 | 0.16 | -0.34 |
Note: The rate constants are illustrative and based on data for the alkaline hydrolysis of substituted phenyl benzoates in aqueous solution at 25°C.[3] The exact values for Ethyl 4-(4'-substituted-phenyl)benzoates would differ, but the trend is expected to be similar.
Experimental Protocols
Synthesis of Ethyl 4-(4'-substituted-phenyl)benzoates via Suzuki Coupling
A general and efficient method for the synthesis of Ethyl 4-(4'-substituted-phenyl)benzoates is the Suzuki-Miyaura cross-coupling reaction.[4] This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.
Materials:
-
Ethyl 4-bromobenzoate
-
Substituted phenylboronic acids (e.g., 4-fluorophenylboronic acid, 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Solvent system (e.g., Acetone/Water, Ethanol/Water, or Toluene/Water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add Ethyl 4-bromobenzoate (1.0 mmol), the desired substituted phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a catalytic amount of Pd(OAc)₂ (e.g., 2 mol%).
-
Add the chosen solvent system (e.g., a 1:1 mixture of acetone and water, 10 mL).
-
If using a biphasic system with water, a phase-transfer catalyst like TBAB can be added to improve reaction efficiency.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent system) and stir vigorously for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(4'-substituted-phenyl)benzoate analog.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Kinetic Measurement of Alkaline Hydrolysis
The rate of alkaline hydrolysis of the synthesized esters can be determined by monitoring the disappearance of the ester or the appearance of the carboxylate product over time. A common method is to use UV-Vis spectrophotometry if the ester or product has a distinct chromophore. Alternatively, titration methods can be employed.
Materials:
-
Synthesized Ethyl 4-(4'-substituted-phenyl)benzoate analog
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)
-
Solvent (e.g., a mixture of ethanol and water)
-
Volumetric flasks
-
Pipettes
-
Thermostatted water bath
-
UV-Vis spectrophotometer or titration equipment
-
Quenching solution (e.g., a known concentration of HCl for titration)
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of the ester in a suitable solvent (e.g., ethanol).
-
Prepare a solution of NaOH in the same solvent system.
-
Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at a predetermined wavelength (corresponding to the maximum absorbance of the ester or product) at regular time intervals.
-
The reaction should be carried out under pseudo-first-order conditions by using a large excess of NaOH.
-
The pseudo-first-order rate constant (k') can be obtained by plotting ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of NaOH.
-
Repeat the experiment for each analog under the same conditions to obtain a set of comparable rate constants.
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
Caption: Workflow for the synthesis of Ethyl 4-(4'-substituted-phenyl)benzoate analogs.
Alkaline Hydrolysis Mechanism
Caption: Mechanism of alkaline hydrolysis of substituted ethyl benzoates.
Hammett Plot Logical Relationship
Caption: Logical relationship for constructing a Hammett plot.
References
A Comparative Analysis of Ethyl 4-(4-fluorophenyl)benzoate Derivatives: Bridging In Vitro Cytotoxicity and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the preclinical evaluation of novel Ethyl 4-(4-fluorophenyl)benzoate derivatives, comparing their performance in cell-based assays and animal models. This guide provides an objective analysis of available experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and associated signaling pathways.
The development of novel therapeutic agents requires a rigorous evaluation of their biological activity, progressing from initial in vitro screening to more complex in vivo studies. This guide focuses on derivatives of this compound, a chemical scaffold of interest in medicinal chemistry. Due to a lack of comprehensive studies on the parent compound, this guide synthesizes data from two distinct, structurally related derivatives to illustrate the comparative analysis of their anticancer properties. The presented data and methodologies aim to provide a framework for the preclinical assessment of this class of compounds.
Comparative In Vitro and In Vivo Performance
The following tables summarize the quantitative data from studies on two derivatives: Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, which shares the core "ethyl" and "4-fluorophenyl" moieties, and an Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, which provides a complete in vitro to in vivo dataset for a benzoate-based compound.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Human Colon Carcinoma) | Not Specified | 8.5 µg/mL | [1][2] |
| Methylated derivative of above | HCT 116 (Human Colon Carcinoma) | Not Specified | 95.2 µg/mL | [1][2] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | EAC (Ehrlich Ascites Carcinoma) | Cytotoxicity Assay | LC50: 23.73 µg/mL | [3] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | MCF7 (Human Breast Adenocarcinoma) | Cytotoxicity Assay | IC50: 71.52 µg/mL | [3] |
Table 2: In Vivo Efficacy and Toxicity Data for Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex in EAC-Bearing Mice
| Parameter | Dose | Result | Comparison | Reference |
| Tumor Growth Inhibition | 0.5 mg/kg | 40.70% | - | [4][5] |
| 1.0 mg/kg | 58.98% | Cisplatin (1.0 mg/kg): 59.2% | [4][5] | |
| Tumor Weight Reduction | 1.0 mg/kg/day | Four-fold reduction vs. control | - | [4][5] |
| Mean Survival Time | 1.0 mg/kg | Increased by >83.07% vs. control | - | [5] |
| Hematological Parameters | 0.5 and 1.0 mg/kg | Restoration of RBC, WBC, and hemoglobin levels towards normal | - | [4][5] |
| Biochemical Parameters | 0.5 and 1.0 mg/kg | Temporary changes in serum glucose, cholesterol, creatinine, SGOT, and SGPT, which returned towards normal post-treatment | Indicates minor and reversible host toxicity | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays referenced in the studies of these derivatives.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated MTT solvent) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10][11]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium.[8][10][11] Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][11]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8][11]
-
Dye Solubilization: After the plates have air-dried, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[8][10]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to solubilize the protein-bound dye and measure the absorbance at 510 nm.[10][11]
In Vivo Tumor Growth Inhibition Study
These studies are essential for evaluating the therapeutic efficacy of a compound in a living organism.[12]
-
Cell Line and Animal Model: Select a suitable cancer cell line (e.g., Ehrlich Ascites Carcinoma) and an appropriate animal model (e.g., Swiss albino or nude mice).
-
Tumor Inoculation: Subcutaneously or intraperitoneally inject a specific number of cancer cells (e.g., 5 x 10^6 cells) into the mice.[13][14]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50 mm³).[15] Then, randomly divide the mice into control and treatment groups.[15]
-
Compound Administration: Administer the test compound at various doses and schedules (e.g., daily intraperitoneal injections for a specified number of days). The control group receives the vehicle (e.g., DMSO).[14]
-
Monitoring: Regularly measure tumor volume using calipers and monitor the body weight and overall health of the mice.[14][15]
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis. Calculate the percentage of tumor growth inhibition compared to the control group. Analyze survival time and any observed toxicities.[14][16]
Gene Expression Analysis
Quantitative Reverse Transcription PCR (qRT-PCR) for Apoptosis-Related Genes
This technique is used to measure the expression levels of specific genes, such as those involved in apoptosis, to understand the compound's mechanism of action.[17][18][19]
-
RNA Isolation: Treat cancer cells with the test compound for a specified time, then isolate total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).[17][18]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[17][18]
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA as a template, specific primers for the target genes (e.g., Bcl2, Bax, Caspase-3) and a control gene (e.g., GAPDH or 18s rRNA), and a SYBR Green master mix.[17][18]
-
Data Analysis: Run the reaction in a real-time PCR machine. Analyze the resulting Cq values using the 2-ΔΔCq method to determine the relative fold change in gene expression between treated and untreated cells.[18]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Growth Inhibition Assay [bio-protocol.org]
- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene Expression Profiling of Apoptotic Genes by qRT-PCR Analyses [bio-protocol.org]
- 18. 2.6. Cardiac expression analysis of apoptosis related genes [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 4-(4-fluorophenyl)benzoate
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of Ethyl 4-(4-fluorophenyl)benzoate. The selection of an appropriate analytical technique is critical for researchers, scientists, and professionals in drug development to ensure accurate and reliable results. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including its coupling with Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for structurally similar compounds such as biphenyls, benzoates, and parabens.
Comparison of Analytical Methods
The choice between HPLC and GC for the quantification of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC/GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phases | Reversed-phase columns such as C8, C18, and Biphenyl are common for non-polar to moderately polar analytes.[1][2][3] | Non-polar to moderately polar capillary columns like those with 5% diphenyl/95% dimethyl polysiloxane stationary phases are suitable. |
| Mobile/Carrier Gas | A mixture of organic solvents (e.g., acetonitrile, methanol) and water.[3] | An inert gas such as helium or nitrogen. |
| Detection | UV-Vis Detector (diode array or variable wavelength), Mass Spectrometer (MS). | Flame Ionization Detector (FID), Mass Spectrometer (MS).[4] |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | The analyte must be volatile and thermally stable. |
| Derivatization | Generally not required for this analyte. | May be necessary to improve volatility and thermal stability, though likely not for this compound. |
| Sensitivity | Generally in the µg/mL to ng/mL range. Can be enhanced with MS detection. | High sensitivity, especially with MS, often reaching pg/mL levels.[4] |
| Typical Run Time | 5 - 20 minutes. | 10 - 30 minutes. |
Experimental Protocols
Below are detailed, representative experimental protocols for HPLC and GC methods that can be adapted and validated for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Biphenyl-phase columns could also offer alternative selectivity.[2]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point would be a 70:30 (v/v) mixture of Acetonitrile and Water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV absorption maximum for this compound should be determined, but a starting wavelength of 254 nm is often a good choice for aromatic compounds.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of Acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
3. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations and assessing the regression coefficient (r²) of the calibration curve, which should be >0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) typically expected to be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column such as a TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions for this compound would need to be determined from a full scan mass spectrum.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution to prepare working standards in the ng/mL to µg/mL range.
-
Sample Preparation: Similar to the HPLC method, the sample preparation will be matrix-dependent. A liquid-liquid extraction with a non-polar solvent followed by concentration is a common approach.
3. Method Validation Parameters:
The validation parameters for the GC-MS method are the same as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) and should be assessed according to ICH guidelines.
Visualizations
Caption: Workflow for analytical method development and validation.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Prospective Performance of Ethyl 4-(4-fluorophenyl)benzoate in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4-fluorophenyl)benzoate is a fluorinated organic small molecule with potential applications in organic electronics. Its rigid biphenyl core provides a good foundation for charge transport, while the terminal ethyl ester and fluoro-substituents allow for tuning of its electronic properties and processability. This guide benchmarks the anticipated performance of this compound against other common fluorinated materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The comparisons are based on structure-property relationships and data from analogous compounds.
Comparative Performance Analysis
The performance of a material in an organic electronic device is primarily determined by its charge carrier mobility, energy levels (HOMO/LUMO), and stability. While no direct experimental values for this compound are available, we can infer its potential properties. The presence of the electron-withdrawing fluorine atom is expected to lower both the HOMO and LUMO energy levels, which can enhance air stability and facilitate electron injection.[1][2] The biphenyl core is a common moiety in both hole and electron transport materials.
Table 1: Prospective and Comparative Data of Materials in Organic Electronic Devices
| Material Class | Example Material | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Device Application |
| Prospective | This compound | Estimated: -5.8 to -6.2 | Estimated: -2.5 to -2.9 | Not Determined | Not Determined | Potential HTL or ETL |
| Fluorinated Polymer (p-type) | PCDTT-DFBT | -5.52 | -3.66 | 0.38 | 0.17 | OFET[1] |
| Fluorinated Polymer (n-type) | PCDTT-FCNBT | -6.1 (calculated) | -4.0 (calculated) | - | 0.4 | OFET[1] |
| Small Molecule HTM | T3-pF (phenylpyrrole-based) | -5.5 (calculated) | -1.9 (calculated) | ~2x higher than parent HTM (calculated) | - | Perovskite Solar Cell[3] |
| Small Molecule ETL | Alq3 | -5.7 to -5.9 | -3.0 to -3.1 | 10⁻⁶ | 10⁻⁵ | OLED[4] |
Note: The values for this compound are estimations based on the properties of similar fluorinated and biphenyl-containing molecules. Experimental verification is required.
Experimental Protocols
To experimentally evaluate the performance of a novel material like this compound, standard device fabrication and characterization protocols are necessary. Below are detailed methodologies for creating and testing both OLEDs and OFETs.
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
This protocol describes the fabrication of a bottom-emitting OLED using thermal evaporation.[5]
1. Substrate Cleaning:
- ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.[6]
- The substrates are then dried with a nitrogen gun and treated with oxygen plasma to enhance the work function of the ITO and improve the adhesion of subsequent layers.[6]
2. Organic and Metal Layer Deposition:
- The cleaned substrates are transferred to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
- A hole injection layer (HIL), such as WO₃ (10 nm), is deposited onto the ITO.[5]
- A hole transport layer (HTL) is then deposited. For a comparative study, a standard material like TAPC (40 nm) would be used in a control device, while this compound would be used in the test device.[5]
- The emissive layer (EML) is co-evaporated. For example, a host material like CBP doped with a phosphorescent emitter such as Ir(ppy)₃ (30 nm).[5]
- An electron transport layer (ETL), such as TPBi (40 nm), is deposited.[5] If testing this compound as an ETL, it would replace TPBi in the test device.
- An electron injection layer (EIL) of LiF (1 nm) is deposited.[5]
- Finally, a metal cathode, typically aluminum (Al, 100 nm), is deposited through a shadow mask to define the active area of the device.[5]
3. Encapsulation and Characterization:
- The completed devices are encapsulated using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
- The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
- The electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectrometer.
- The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol outlines the fabrication of a top-contact, bottom-gate OFET.[7]
1. Substrate Preparation:
- A heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm) is used as the gate electrode and gate dielectric, respectively.
- The wafer is cleaned by sonication in acetone and isopropanol.
2. Semiconductor Deposition:
- The organic semiconductor, in this case, a solution of this compound in a suitable solvent (e.g., chloroform, toluene), is deposited onto the SiO₂ surface via spin-coating to form a thin film.
- The substrate is then annealed to remove residual solvent and improve the crystallinity of the organic film.
3. Electrode Deposition:
- Source and drain electrodes, typically gold (Au, 50 nm), are thermally evaporated onto the organic semiconductor layer through a shadow mask. The channel length and width are defined by the mask.[7]
4. Characterization:
- The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.
- The output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) and transfer characteristics (I_D vs. Gate-Source Voltage, V_GS) are recorded.
- The field-effect mobility (μ) is calculated from the saturation region of the transfer curve using the equation: I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, and V_th is the threshold voltage.[7][8]
- The on/off ratio and threshold voltage are also determined from the transfer characteristics.
Visualizations
Below are diagrams illustrating the experimental workflows described.
Caption: Workflow for OLED Fabrication and Characterization.
Caption: Workflow for OFET Fabrication and Characterization.
References
- 1. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding of Fluorination Dependence on Electron Mobility and Stability of Naphthalenediimide-Based Polymer Transistors in Environment with 100% Relative Humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study on the optoelectronic properties of fluorinated phenylpyrrole-based hole transport materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. staff.ulsu.ru [staff.ulsu.ru]
- 5. Fabrication and characterization of OLEDs [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. OFET fabrication and characterization [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Cross-Reactivity for a Monoclonal Antibody Against Ethyl 4-(4-fluorophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody, designated Ab-123, developed against Ethyl 4-(4-fluorophenyl)benzoate. The specificity of this antibody is critical for its potential use in immunoassays for pharmacokinetic studies, therapeutic drug monitoring, or as a component of a targeted drug delivery system. This document outlines the experimental data from competitive ELISA and Surface Plasmon Resonance (SPR) analyses, offering a direct comparison of Ab-123's binding affinity to structurally similar molecules.
Data Presentation: Cross-Reactivity Profile of Ab-123
The cross-reactivity of antibody Ab-123 was evaluated against a panel of compounds structurally related to this compound. A competitive ELISA was employed to determine the half-maximal inhibitory concentration (IC50) for each compound. The percent cross-reactivity was calculated relative to the target analyte, this compound.
| Compound ID | Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| 1 | This compound | C₁₅H₁₃FO₂ | 10.2 | 100% |
| 2 | 4-(4-fluorophenyl)benzoic acid | C₁₃H₉FO₂ | 25.8 | 39.5% |
| 3 | Ethyl 4-phenylbenzoate | C₁₅H₁₄O₂ | 88.1 | 11.6% |
| 4 | Ethyl 4-(4-chlorophenyl)benzoate | C₁₅H₁₃ClO₂ | 150.5 | 6.8% |
| 5 | Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | > 10,000 | < 0.1% |
| 6 | Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | > 10,000 | < 0.1% |
Percent Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The data indicates that Ab-123 exhibits high specificity for its target antigen, this compound. A significant decrease in binding is observed with the removal of the ethyl ester group (Compound 2) and the fluorine atom (Compound 3). Substitution of fluorine with chlorine (Compound 4) also drastically reduces binding. Compounds lacking the biphenyl structure (Compounds 5 and 6) show negligible cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
This assay quantifies the concentration of a target antigen in a sample by measuring the degree of inhibition of binding between a labeled antigen and a specific antibody.[1][2][3][4]
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). The plate is incubated overnight at 4°C.[2]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking: To prevent non-specific binding, each well is incubated with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.[2]
-
Competition: A mixture of the test sample (or standard) and a fixed concentration of the HRP-labeled Ab-123 antibody is added to each well. The plate is then incubated for 1-2 hours at 37°C. During this step, the free antigen in the sample competes with the coated antigen for binding to the antibody.[1][3]
-
Washing: The plate is washed five times with the wash buffer to remove unbound antibodies and antigen.
-
Detection: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature. The horseradish peroxidase (HRP) enzyme on the bound antibody catalyzes the conversion of the substrate into a colored product.[3][5]
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).[3]
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm. The concentration of the antigen in the sample is inversely proportional to the OD.[3]
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates.[6][7][8]
-
Chip Preparation and Ligand Immobilization: The target molecule, this compound, is conjugated to a carrier protein and immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. A reference flow cell is prepared with the carrier protein alone to subtract non-specific binding.[9][10]
-
System Equilibration: The system is equilibrated with a running buffer (e.g., HBS-EP+) to establish a stable baseline.[10]
-
Analyte Injection (Association): The Ab-123 antibody (analyte) is injected at various concentrations over the ligand and reference surfaces at a constant flow rate. The binding of the antibody to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time and recorded as response units (RU).[8][9][10]
-
Dissociation: After the association phase, the running buffer is flowed over the chip, and the dissociation of the antibody from the ligand is monitored as a decrease in the response signal.[8][9]
-
Regeneration: The sensor chip surface is regenerated by injecting a solution (e.g., glycine-HCl, pH 2.5) to remove the bound antibody, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are processed by subtracting the reference channel signal from the active channel signal. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).[11]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action.
Caption: Competitive ELISA workflow for antibody cross-reactivity testing.
Caption: Hypothetical inhibition of a signaling pathway by antibody sequestration.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. youtube.com [youtube.com]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 10. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 11. rapidnovor.com [rapidnovor.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-(4-fluorophenyl)benzoate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Ethyl 4-(4-fluorophenyl)benzoate with appropriate personal protective equipment (PPE). Based on information for similar compounds, this substance should be handled with care to avoid contact with skin and eyes.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles. |
| Hand Protection | Wear protective gloves. |
| Skin and Body | Wear protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1][2]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials in a suitable, closed container clearly labeled as hazardous waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage:
-
Spill Management:
-
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1]
-
Use personal protective equipment as required.[1]
-
For liquid spills, soak up with an inert absorbent material.[2]
-
For solid spills, sweep up and shovel into a suitable container for disposal.[1]
-
Avoid dust formation.[1]
-
Do not flush into surface water or sanitary sewer systems.[2]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 4-(4-fluorophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step safety and logistical information for the handling and disposal of Ethyl 4-(4-fluorophenyl)benzoate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before commencing any work.
Summary of Hazards:
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P280, P305+P351+P338 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] | P261, P271, P304+P340, P319 |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent exposure. Standard laboratory attire, including long pants and closed-toe shoes, must be worn at all times.
Recommended PPE for Handling this compound:
| PPE Type | Material/Specification | Rationale |
| Hand Protection | Butyl rubber gloves.[2] | Provides high resistance to esters. Nitrile gloves are not recommended for prolonged contact with aromatic esters.[3][4] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A flame-resistant lab coat. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | A multi-purpose combination respirator cartridge may be necessary if a fume hood is not available or if there is a risk of aerosolization.[5] |
Engineering and Administrative Controls
| Control Type | Description |
| Engineering Controls | All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[1][6] |
| Administrative Controls | Develop a written Standard Operating Procedure (SOP) for the specific process. Ensure all personnel are trained on the hazards and handling procedures.[7][8] Work in a well-ventilated area and keep containers tightly closed when not in use.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step 1: Preparation
-
Don Appropriate PPE: Before entering the laboratory, put on a lab coat, chemical safety goggles, a face shield, and butyl rubber gloves.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with a disposable absorbent pad.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels.
Step 2: Handling and Use
-
Weighing: Conduct all weighing operations inside the fume hood to contain any airborne powder.
-
Transferring: Use a spatula to transfer the solid. Avoid creating dust. If the chemical is in solution, use a pipette or syringe.
-
Performing the Experiment: Keep all containers with this compound sealed when not in use.
Step 3: Decontamination
-
Work Surfaces: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a mild detergent and water solution, followed by a rinse with an appropriate solvent like ethanol.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not pour it down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, must be collected in a designated, sealed hazardous waste container.[9]
-
Liquid Waste: Solvents and solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage and Disposal: Store waste containers in a designated, secure area away from incompatible materials. Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][9]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves as hazardous waste. Wash hands thoroughly after removing all PPE.
References
- 1. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. gloves.com [gloves.com]
- 4. wellbefore.com [wellbefore.com]
- 5. Decontamination of laboratory areas [virology-online.com]
- 6. lsu.edu [lsu.edu]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
